1-(2-Bromoethoxy)-3-nitrobenzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 111064. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(2-bromoethoxy)-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c9-4-5-13-8-3-1-2-7(6-8)10(11)12/h1-3,6H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBUSKXLDUNPEMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCBr)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10296694 | |
| Record name | 1-(2-bromoethoxy)-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10296694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13831-59-9 | |
| Record name | 13831-59-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111064 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2-bromoethoxy)-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10296694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What are the chemical properties of 1-(2-Bromoethoxy)-3-nitrobenzene?
An In-depth Technical Guide to the Chemical Properties of 1-(2-Bromoethoxy)-3-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, reactivity, synthesis, and safety information for this compound. The information is compiled from various sources to support research and development activities.
Chemical and Physical Properties
This compound is a substituted aromatic compound with the CAS number 13831-59-9.[1] Its structural and physical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C8H8BrNO3 | [1][2][3] |
| Molecular Weight | 246.06 g/mol | [1][2] |
| Physical Form | Powder | |
| Melting Point | 39-40 °C | |
| InChI Key | QBUSKXLDUNPEMZ-UHFFFAOYSA-N | [2] |
| Purity | Typically ≥95% | |
| Storage Temperature | Room Temperature |
Reactivity and Stability
The reactivity of this compound is primarily dictated by the interplay of its three functional components: the benzene ring, the nitro group (-NO2), and the bromoethoxy group (-OCH2CH2Br).
-
Influence of the Nitro Group : The nitro group is a strong electron-withdrawing group, which deactivates the benzene ring towards electrophilic aromatic substitution.[4] This deactivation is most pronounced at the ortho and para positions relative to the nitro group.
-
Nucleophilic Aromatic Substitution : The presence of the electron-withdrawing nitro group makes the benzene ring susceptible to nucleophilic aromatic substitution (SNAr). However, with the nitro group at the meta-position relative to the bromoethoxy group and potential leaving groups on the ring, the activation for SNAr is less pronounced compared to ortho or para isomers.[5][6] In related bromonitrobenzene compounds, the para-isomer is significantly more reactive towards nucleophilic substitution because the negative charge of the Meisenheimer intermediate can be delocalized onto the nitro group.[5][6] For this compound, this stabilizing effect is not possible.
-
Reactivity of the Bromoethoxy Side Chain : The bromoethoxy side chain contains a primary alkyl bromide. This functional group is susceptible to nucleophilic substitution reactions (SN2), allowing for the displacement of the bromide ion by a wide range of nucleophiles. This makes the compound a useful intermediate for introducing the (3-nitrophenoxy)ethyl moiety into other molecules.
A logical diagram illustrating the key reactivity considerations for this molecule is provided below.
Experimental Protocols
Synthesis of this compound
While a specific protocol for the 3-nitro isomer was not found in the provided search results, a common method for synthesizing similar aryl ethers is the Williamson ether synthesis. The following is a generalized protocol based on the synthesis of the isomeric 1-(2-bromo-ethoxy)-4-nitro-benzene.[7]
Reaction: 3-Nitrophenol + 1,2-Dibromoethane → this compound
Materials:
-
3-Nitrophenol
-
1,2-Dibromoethane (in excess)
-
Potassium Carbonate (K2CO3)
-
Butanone (or another suitable polar aprotic solvent like Acetonitrile)
-
Dichloromethane (for extraction)
-
Water (for washing)
-
Petroleum Ether and Ethyl Acetate (for chromatography)
Procedure:
-
A mixture of 3-nitrophenol, potassium carbonate (approximately 2.5 equivalents), and 1,2-dibromoethane (approximately 3 equivalents) in butanone is prepared in a round-bottom flask.
-
The mixture is heated to reflux and stirred for 18-24 hours.
-
After cooling to room temperature, the inorganic salts are removed by filtration.
-
The filtrate is concentrated under reduced pressure to yield a crude product.
-
The residue is partitioned between dichloromethane and water.
-
The organic layer is separated, washed with water, and dried over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
The solvent is removed in vacuo, and the resulting residue is purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in petroleum ether as the eluent.
The workflow for this synthesis and purification process is illustrated in the diagram below.
Safety and Handling
This compound is a hazardous chemical and should be handled with appropriate safety precautions.
Hazard Statements:
-
H302: Harmful if swallowed.[8]
-
H314 / H315: Causes skin irritation or severe skin burns.[8]
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[8]
Precautionary Measures:
-
P260 / P261: Do not breathe dust/fume/gas/mist/vapors/spray.[8]
-
P264: Wash face, hands, and any exposed skin thoroughly after handling.[8]
-
P270: Do not eat, drink or smoke when using this product.[8]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[8]
-
P301+P312 / P301+P330+P331: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. Do NOT induce vomiting.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[8]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]
For comprehensive safety information, refer to the material safety data sheet (MSDS) provided by the supplier.[8]
References
- 1. scbt.com [scbt.com]
- 2. This compound | CAS: 13831-59-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 3. PubChemLite - this compound (C8H8BrNO3) [pubchemlite.lcsb.uni.lu]
- 4. youtube.com [youtube.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. echemi.com [echemi.com]
- 7. Synthesis routes of 1-(2-Bromoethoxy)-4-nitrobenzene [benchchem.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
An In-depth Technical Guide to 1-(2-Bromoethoxy)-3-nitrobenzene
This technical guide provides a comprehensive overview of the structure, properties, and synthesis of 1-(2-Bromoethoxy)-3-nitrobenzene, a valuable intermediate in organic synthesis. The information is tailored for researchers, scientists, and professionals in drug development and related fields.
Chemical Structure and IUPAC Name
The compound with the chemical name this compound is a substituted aromatic ether. Its structure consists of a nitrobenzene ring substituted at the meta-position with a 2-bromoethoxy group.
IUPAC Name: this compound
Molecular Structure:
Caption: Molecular structure of this compound.
Physicochemical and Spectroscopic Data
| Property | Value |
| Molecular Formula | C₈H₈BrNO₃ |
| Molecular Weight | 246.06 g/mol [1][2][3] |
| CAS Number | 13831-59-9[1][2] |
| Appearance | Expected to be a solid at room temperature. |
| Melting Point | 39-40 °C[1] |
| Boiling Point | 140-145 °C at 2.0 mmHg |
| Refractive Index | 1.5830 to 1.5850 |
| SMILES | O=N(=O)c1cccc(OCCBr)c1 |
| InChI Key | QBUSKXLDUNPEMZ-UHFFFAOYSA-N[1][3] |
| Spectroscopic Data (Predicted) | Predicted Chemical Shifts / Frequencies |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.80-8.20 (m, 2H, Ar-H), 7.40-7.60 (m, 2H, Ar-H), 4.35 (t, 2H, -OCH₂-), 3.65 (t, 2H, -CH₂Br) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 159.0 (C-O), 148.5 (C-NO₂), 130.0 (Ar-CH), 125.0 (Ar-CH), 120.0 (Ar-CH), 115.0 (Ar-CH), 68.0 (-OCH₂-), 29.0 (-CH₂Br) |
| IR Spectroscopy (KBr) | ν (cm⁻¹): 3100-3000 (Ar C-H stretch), 1530 & 1350 (asymmetric and symmetric N-O stretch of NO₂), 1250 (Ar-O-C stretch), 690 (C-Br stretch) |
Experimental Protocols
Synthesis of this compound via Williamson Ether Synthesis
The following protocol is an adaptation of the general Williamson ether synthesis for the preparation of this compound from 3-nitrophenol and 1,2-dibromoethane.
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
-
3-Nitrophenol
-
1,2-Dibromoethane (excess)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Ethyl acetate
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
To a solution of 3-nitrophenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.5-3.0 eq).
-
Stir the resulting suspension at room temperature for 15-20 minutes.
-
Add 1,2-dibromoethane (3.0 eq) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in ethyl acetate and wash sequentially with deionized water and brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.
Logical Workflow for Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.
Caption: Workflow for Synthesis and Characterization.
References
An In-depth Technical Guide to the Physical Properties of 1-(2-Bromoethoxy)-3-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 1-(2-Bromoethoxy)-3-nitrobenzene, a chemical intermediate of interest in organic synthesis. This document outlines its key physical constants, detailed experimental protocols for property determination, and a logical workflow for these experimental procedures.
Core Physical Properties
This compound is a solid at room temperature, appearing as a brown or green-yellow low melting solid. Its core physical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C8H8BrNO3 | [1] |
| Molecular Weight | 246.06 g/mol | [1] |
| Melting Point | 39-40 °C | |
| Boiling Point | 140-145 °C at 2.0 mmHg | |
| Refractive Index | 1.5830 to 1.585 | |
| Physical Form | Low Melting Solid | |
| Appearance | Brown or Green-Yellow |
Solubility Profile
-
Water : Expected to be sparingly soluble to insoluble in water due to the predominantly non-polar aromatic ring and the bromoethoxy group.[3]
-
Organic Solvents : Expected to be soluble in common organic solvents such as ethanol, ether, acetone, benzene, toluene, and chloroform.[3][4][5] This is due to the non-polar nature of the bulk of the molecule.
A systematic approach to determining the solubility of an organic compound is outlined in the experimental protocols section.
Experimental Protocols
The following are detailed methodologies for the determination of the melting point and solubility of this compound.
Melting Point Determination
The melting point of an organic solid is a critical physical property that provides information about its purity.[6] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C, while impurities tend to depress and broaden the melting range.[6]
Methodology: Capillary Tube Method using a Mel-Temp Apparatus
-
Sample Preparation : A small amount of finely powdered this compound is placed on a clean, dry surface. The open end of a capillary tube is pressed into the powder.[7][8] The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 1-2 mm.[7][8]
-
Apparatus Setup : The Mel-Temp apparatus is turned on, and the packed capillary tube is inserted into one of the sample slots. A calibrated thermometer is placed in the designated holder.
-
Approximate Melting Point Determination : A rapid heating rate is initially used to get an approximate melting point. This provides a target range for a more accurate measurement.
-
Accurate Melting Point Determination : A fresh sample is prepared in a new capillary tube. The apparatus is heated rapidly to about 10-15°C below the approximate melting point. The heating rate is then reduced to 1-2°C per minute.[6]
-
Observation and Recording : The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.[6] This process should be repeated with a fresh sample to ensure consistency.
Solubility Determination
Determining the solubility of a compound in various solvents is a fundamental technique in organic chemistry, providing insights into its polarity and potential applications in reactions and purifications.[2]
Methodology: Qualitative Solubility Test
-
Solvent Selection : A range of solvents with varying polarities should be selected. A typical set includes water, 5% NaOH solution, 5% NaHCO3 solution, 5% HCl solution, and a common organic solvent like ethanol or acetone.[9][10]
-
Sample Preparation : Approximately 25 mg of this compound is placed into a series of clean, dry test tubes.[9]
-
Solvent Addition and Observation :
-
To the first test tube, add 0.75 mL of water in small portions, shaking vigorously after each addition.[9] Observe if the solid dissolves completely, is partially soluble, or is insoluble.
-
If the compound is insoluble in water, proceed to test its solubility in acidic and basic solutions.[10]
-
To separate test tubes containing the compound, add 0.75 mL of 5% NaOH, 5% NaHCO3, and 5% HCl, respectively. Shake each tube vigorously and observe for solubility.[9][10] Solubility in aqueous acid or base suggests the presence of a basic or acidic functional group that can be protonated or deprotonated to form a more soluble salt.
-
Test the solubility in an organic solvent like ethanol by adding 0.75 mL of the solvent to a fresh sample and observing the outcome.
-
-
Recording Results : The solubility in each solvent is recorded as soluble, partially soluble, or insoluble.[11]
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedures described above for characterizing the physical properties of this compound.
Caption: Experimental workflow for determining the physical properties of this compound.
References
- 1. scbt.com [scbt.com]
- 2. chem.ws [chem.ws]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. CAS 585-79-5: 1-Bromo-3-nitrobenzene | CymitQuimica [cymitquimica.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. byjus.com [byjus.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. scribd.com [scribd.com]
- 11. saltise.ca [saltise.ca]
Molecular weight and formula of 1-(2-Bromoethoxy)-3-nitrobenzene
An In-depth Technical Guide to 1-(2-Bromoethoxy)-3-nitrobenzene
This technical guide provides a comprehensive overview of the chemical and physical properties, a plausible synthetic route, and potential applications of this compound. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical and Physical Properties
This compound is an organic compound featuring a nitro group and a bromoethoxy substituent on a benzene ring.[1] Its key identifiers and physical properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C8H8BrNO3 | [2][3][4] |
| Molecular Weight | 246.06 g/mol | [2][3][4][5] |
| CAS Number | 13831-59-9 | [2][3][5] |
| Physical Form | Powder | |
| Melting Point | 39-40 °C | |
| Synonyms | 2-bromoethyl 3-nitrophenyl ether, 2-bromo-3'-nitrophenetole | [3] |
| InChI Key | QBUSKXLDUNPEMZ-UHFFFAOYSA-N | [2][3] |
| Storage Temperature | Room Temperature |
Synthesis Protocol
While specific experimental protocols for the synthesis of this compound are not detailed in the provided search results, a standard Williamson ether synthesis is the most probable route. This method is analogous to the synthesis of the related compound, 1-(2-bromoethoxy)-4-nitrobenzene.[6]
Objective: To synthesize this compound from 3-nitrophenol and 1,2-dibromoethane.
Reaction Scheme: 3-Nitrophenol + 1,2-Dibromoethane --(K2CO3, Butanone)--> this compound
Materials:
-
3-nitrophenol
-
1,2-dibromoethane (excess)
-
Potassium carbonate (K2CO3)
-
Butanone (or another suitable solvent like acetone)
-
Dichloromethane
-
Water
-
Petroleum ether
-
Ethyl acetate
Experimental Procedure (Proposed):
-
A mixture of 3-nitrophenol, an excess of potassium carbonate, and a significant molar excess of 1,2-dibromoethane is prepared in butanone.[6]
-
The reaction mixture is heated to reflux and stirred for approximately 18-24 hours.[6]
-
After cooling to room temperature, the inorganic salts are removed by filtration.[6]
-
The filtrate is concentrated under reduced pressure to yield a crude product.[6]
-
The residue is partitioned between dichloromethane and water. The organic layer is separated, washed, and dried.[6]
-
The solvent is removed in vacuo, and the resulting residue is purified by column chromatography, typically using a gradient of ethyl acetate in petroleum ether as the eluent, to afford the final product as a solid.[6]
Caption: Proposed workflow for the synthesis of this compound.
Potential Applications
Nitroaromatic compounds are common intermediates in organic synthesis. Given its structure, this compound serves as a versatile building block, particularly in the development of pharmaceuticals and agrochemicals.[1] The bromoethoxy group provides a reactive site for further functionalization through nucleophilic substitution, while the nitro group can be reduced to an amine, which is a key functional group in many biologically active molecules.
Structurally similar compounds, such as 1-(2-Bromoethoxy)-2-nitrobenzene, have been identified as fluorescent ionophores and are used in creating high-performance liquid chromatography (HPLC) columns and for binding to sensor proteins.[7] This suggests that this compound may also possess interesting properties for applications in chemical sensing and analytical chemistry.
Safety Information
According to safety data, this compound is classified as a hazardous substance.
-
Signal Word: Danger
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H314: Causes severe skin burns and eye damage.
-
H335: May cause respiratory irritation.
-
Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Caption: Relationship between the compound and its primary chemical identifiers.
References
- 1. CAS 585-79-5: 1-Bromo-3-nitrobenzene | CymitQuimica [cymitquimica.com]
- 2. This compound | CAS: 13831-59-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 3. This compound, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 4. scbt.com [scbt.com]
- 5. This compound | 13831-59-9 | NAA83159 [biosynth.com]
- 6. Synthesis routes of 1-(2-Bromoethoxy)-4-nitrobenzene [benchchem.com]
- 7. 1-(2-Bromoethoxy)-2-nitrobenzene | 18800-37-8 | TAA80037 [biosynth.com]
Spectroscopic Data Interpretation of 1-(2-Bromoethoxy)-3-nitrobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Bromoethoxy)-3-nitrobenzene is a nitroaromatic compound with potential applications in organic synthesis and medicinal chemistry. Its structure, featuring a substituted benzene ring, an ether linkage, and an alkyl bromide, gives rise to a unique spectroscopic fingerprint. This guide provides a detailed analysis of the expected spectroscopic data for this compound, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). Understanding these spectroscopic characteristics is crucial for its identification, purity assessment, and elucidation of its role in chemical reactions.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound based on established principles of spectroscopic theory and data from analogous compounds.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.9 - 8.1 | m | 2H | Ar-H (ortho to -NO₂) |
| ~7.5 - 7.7 | t | 1H | Ar-H (para to -NO₂) |
| ~7.2 - 7.4 | m | 1H | Ar-H (ortho to -OCH₂CH₂Br) |
| ~4.4 | t | 2H | -O-CH₂ -CH₂Br |
| ~3.7 | t | 2H | -OCH₂-CH₂ -Br |
Solvent: CDCl₃, Reference: TMS at 0.00 ppm
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~160 | C -O (aromatic) |
| ~148 | C -NO₂ (aromatic) |
| ~130 | Ar-C H |
| ~124 | Ar-C H |
| ~118 | Ar-C H |
| ~112 | Ar-C H |
| ~68 | -O-C H₂- |
| ~28 | -C H₂-Br |
Solvent: CDCl₃
Table 3: Key Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3000 | Medium | Aromatic C-H stretch |
| ~2950 - 2850 | Medium | Aliphatic C-H stretch |
| ~1530 - 1500 | Strong | Asymmetric NO₂ stretch |
| ~1350 - 1330 | Strong | Symmetric NO₂ stretch |
| ~1250 - 1200 | Strong | Aryl-O-C stretch |
| ~1100 - 1050 | Medium | C-O-C stretch |
| ~600 - 500 | Medium-Strong | C-Br stretch |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 245/247 | Molecular ion peak [M]⁺ and [M+2]⁺ (due to ⁷⁹Br and ⁸¹Br isotopes) |
| 166 | [M - Br]⁺ |
| 138 | [M - OCH₂CH₂Br]⁺ |
| 122 | [NO₂C₆H₄O]⁺ |
| 107/109 | [CH₂CH₂Br]⁺ |
| 92 | [C₆H₄O]⁺ |
| 76 | [C₆H₄]⁺ |
Spectroscopic Interpretation Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of an organic molecule like this compound.
Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 1-(2-Bromoethoxy)-3-nitrobenzene
For Immediate Release
This technical guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 1-(2-bromoethoxy)-3-nitrobenzene. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry, offering a detailed exploration of the molecule's behavior under mass spectrometric conditions. Due to the absence of a publicly available experimental mass spectrum for this specific compound, this guide is based on established fragmentation principles of its constituent chemical motifs: nitroaromatic systems, aryl ethers, and alkyl bromides.
Predicted Mass Spectrometry Data
The fragmentation of this compound is anticipated to be rich and informative, reflecting the lability of the nitro group, the ether linkage, and the carbon-bromine bond. The following table summarizes the predicted major fragment ions. The presence of bromine, with its two stable isotopes (79Br and 81Br in an approximate 1:1 ratio), is expected to produce characteristic isotopic doublets for all bromine-containing fragments. For simplicity, the table lists the m/z values corresponding to the 79Br isotope, with the understanding that a corresponding peak at M+2 would be observed for each.
| Predicted m/z (79Br) | Proposed Fragment Ion Structure | Fragmentation Pathway |
| 245 | [C8H879BrNO3]+• | Molecular Ion (M+•) |
| 199 | [C8H879BrO]+• | Loss of NO2 from M+• |
| 183 | [C6H4NO3-CH2CH2]+ | α-cleavage at the ether oxygen |
| 166 | [C6H4NO2]+ | Loss of C2H4Br radical |
| 139 | [C6H5O]+ | Loss of Br and subsequent rearrangement |
| 122 | [C6H4NO2]+ | Cleavage of the ether bond |
| 107/109 | [C2H479/81Br]+ | Cleavage of the aryl-oxygen bond |
| 92 | [C6H4O]+• | Loss of NO from [M-NO2]+• |
| 76 | [C6H4]+• | Loss of O from [C6H4O]+• |
Experimental Protocols
The following is a generalized experimental protocol for acquiring an electron ionization mass spectrum of a solid aromatic compound such as this compound.
1. Sample Preparation:
-
A small quantity (typically less than 1 mg) of the solid this compound is dissolved in a volatile organic solvent (e.g., methanol, dichloromethane, or acetone) of high purity.
-
The resulting solution is introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography. For a direct insertion probe, a small aliquot of the solution is applied to the probe tip, and the solvent is allowed to evaporate completely.
2. Mass Spectrometer Configuration:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV (standard for generating reproducible fragmentation patterns)
-
Source Temperature: 200-250 °C (to ensure sample volatilization without thermal degradation)
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
-
Scan Range: m/z 40-350 (to encompass the molecular ion and all significant fragments)
-
Ion Detector: Electron Multiplier
3. Data Acquisition:
-
The sample is introduced into the ion source.
-
The vaporized molecules are bombarded with 70 eV electrons, leading to ionization and subsequent fragmentation.
-
The resulting positive ions are accelerated into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion, generating a mass spectrum.
Predicted Fragmentation Pathway Visualization
The logical flow of the fragmentation process can be visualized as a directed graph, where nodes represent the ions and edges represent the neutral losses.
Caption: Predicted fragmentation of this compound.
This in-depth guide, based on established chemical principles, provides a robust framework for understanding the mass spectrometric behavior of this compound. The predicted data and pathways offer a valuable resource for the identification and characterization of this and structurally related molecules in various scientific and industrial applications.
An In-depth Technical Guide to the Reactivity of the Bromoethyl Group in 1-(2-Bromoethoxy)-3-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical reactivity of the bromoethyl group in 1-(2-Bromoethoxy)-3-nitrobenzene. This compound serves as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. The presence of the reactive bromoethyl moiety, coupled with the electronically modifying nitro-substituted aromatic ring, allows for a range of chemical transformations. This document outlines the key reactions, provides detailed experimental protocols for analogous transformations, and presents data in a structured format to facilitate research and development.
Core Reactivity: Nucleophilic Substitution
The primary mode of reactivity for the bromoethyl group in this compound is nucleophilic substitution, specifically via an SN2 mechanism. The primary nature of the carbon bearing the bromine atom makes it an excellent electrophile for a variety of nucleophiles. The general mechanism for this reaction is a bimolecular process where the nucleophile attacks the electrophilic carbon, leading to the displacement of the bromide leaving group in a single, concerted step.
Key factors influencing the rate and outcome of these reactions include the nature of the nucleophile, the choice of solvent, and the reaction temperature. Stronger nucleophiles and polar aprotic solvents, such as DMF or DMSO, generally favor the SN2 pathway and lead to higher reaction yields.
Data Presentation: Representative Nucleophilic Substitution Reactions
The following table summarizes expected outcomes for key nucleophilic substitution reactions of this compound with various nucleophiles. The data is based on well-established principles of SN2 reactions and analogous transformations found in the literature.
| Nucleophile | Reagent Example | Product Class | Expected Yield Range | Reference Reaction Conditions |
| Alkoxide | Sodium Ethoxide | Ether | 70-90% | Ethanol, Reflux |
| Azide | Sodium Azide | Alkyl Azide | 80-95% | DMF, 50-80 °C |
| Amine | Piperidine | Tertiary Amine | 60-85% | K₂CO₃, Acetonitrile, Reflux |
| Thiolate | Sodium Thiophenoxide | Thioether | 85-95% | Ethanol, RT |
| Thiourea | Thiourea | Isothiouronium Salt | 90-98% | Ethanol, Reflux |
Experimental Protocols
The following are detailed experimental protocols for key transformations of the bromoethyl group. These protocols are based on established synthetic methodologies for similar primary alkyl bromides and serve as a robust starting point for laboratory synthesis.
Protocol 1: Williamson Ether Synthesis of 1-(2-Ethoxyethoxy)-3-nitrobenzene
This protocol describes the reaction of this compound with an alkoxide to form an ether, a classic example of the Williamson ether synthesis.[1][2][3][4][5]
Materials:
-
This compound
-
Sodium ethoxide
-
Anhydrous ethanol
-
Standard glassware for reflux and work-up
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in anhydrous ethanol.
-
Add sodium ethoxide (1.2 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the desired ether.
Protocol 2: Synthesis of 1-(2-Azidoethoxy)-3-nitrobenzene
This protocol details the conversion of the bromoethyl group to an azidoethyl group, a versatile functional group for click chemistry and other transformations.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard glassware for heating and work-up
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture to 60 °C and stir for 12-16 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography.
Protocol 3: Synthesis of N-(2-(3-nitrophenoxy)ethyl)piperidine
This protocol describes the reaction with a secondary amine to form a tertiary amine, a common scaffold in medicinal chemistry.
Materials:
-
This compound
-
Piperidine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile
-
Standard glassware for reflux and work-up
Procedure:
-
To a solution of this compound (1.0 eq) in acetonitrile, add piperidine (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the mixture to reflux and stir for 8-12 hours, monitoring by TLC.
-
Cool the reaction mixture and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product, which can be purified by column chromatography.
Protocol 4: Synthesis of S-(2-(3-nitrophenoxy)ethyl)isothiouronium bromide
This protocol details the formation of an isothiouronium salt, which can be a useful intermediate for the synthesis of thiols.
Materials:
-
This compound
-
Thiourea
-
Ethanol
-
Standard glassware for reflux
Procedure:
-
Dissolve this compound (1.0 eq) and thiourea (1.1 eq) in ethanol in a round-bottom flask.
-
Heat the mixture to reflux for 2-3 hours. The product will often precipitate from the reaction mixture upon cooling.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
The product is often pure enough for subsequent use, but can be recrystallized if necessary.
Visualizations
The following diagrams illustrate the key reaction pathways and logical relationships discussed in this guide.
Caption: Generalized SN2 reaction mechanism for the bromoethyl group.
Caption: A typical experimental workflow for nucleophilic substitution.
References
The Nitro Group's Profound Electronic Influence on the Benzene Ring: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of a nitro (NO₂) group onto a benzene ring is a fundamental transformation in organic chemistry, profoundly altering the ring's electronic properties and reactivity. This guide provides an in-depth technical examination of the electronic effects of the nitro group, its quantitative impact on reactivity, and detailed experimental protocols for key reactions.
Core Electronic Effects: A Duality of Inductive and Resonance Withdrawal
The nitro group exerts a powerful electron-withdrawing effect on the benzene ring through a combination of two distinct mechanisms: the inductive effect (-I) and the resonance effect (-R or -M).
-
Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the attached carbon atom of the benzene ring through the sigma (σ) bond framework. This effect is strongest at the ipso-carbon and diminishes with distance, influencing the ortho, meta, and para positions to progressively lesser extents.
-
Resonance Effect (-R): The nitro group can actively withdraw electron density from the benzene ring's pi (π) system through delocalization. The resonance structures of nitrobenzene illustrate that the ortho and para positions bear a partial positive charge, as the π-electrons are drawn into the nitro group.[1][2] This effect is a direct consequence of the p-orbital overlap between the benzene ring and the nitro group.
These combined effects render the benzene ring significantly electron-deficient, a characteristic that dictates its reactivity in various chemical transformations.
Quantitative Analysis of Electronic Effects: Hammett Constants
The electronic influence of the nitro group can be quantitatively assessed using Hammett substituent constants (σ). These constants provide a measure of the electron-donating or electron-withdrawing nature of a substituent and its effect on the rate or equilibrium constant of a reaction. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. The nitro group consistently exhibits positive Hammett constants, underscoring its strong electron-withdrawing character.[3]
| Hammett Constant | Value for -NO₂ | Interpretation |
| σp | +0.78 | Strong electron-withdrawing effect at the para position through both resonance and induction. |
| σm | +0.71 | Strong electron-withdrawing effect at the meta position, primarily through induction. |
| σ+ | +0.79 | Enhanced electron-withdrawing effect in reactions involving the formation of a positive charge that can be delocalized onto the benzene ring. |
| σ- | +1.27 | Significantly enhanced electron-withdrawing effect in reactions where a negative charge on the ring can be directly delocalized onto the nitro group, such as in nucleophilic aromatic substitution. |
Table 1: Hammett Substituent Constants for the Nitro Group.[3]
Impact on Reactivity: Deactivation in Electrophilic Aromatic Substitution
The strong electron-withdrawing nature of the nitro group has a profound impact on the reactivity of the benzene ring in electrophilic aromatic substitution (EAS) reactions.
Ring Deactivation and Reaction Rate
Compared to unsubstituted benzene, nitrobenzene undergoes electrophilic substitution at a significantly slower rate.[4] The electron-deficient ring is less nucleophilic and therefore less attractive to incoming electrophiles. For instance, the nitration of nitrobenzene requires much harsher conditions (higher temperatures and stronger acids) than the nitration of benzene, and the reaction rate is estimated to be approximately 10⁶ times slower.[5]
| Compound | Relative Rate of Nitration | Conditions |
| Benzene | 1 | Conc. HNO₃, Conc. H₂SO₄, 50-55°C |
| Nitrobenzene | ~1 x 10⁻⁶ | Fuming HNO₃, Conc. H₂SO₄, >90°C |
Table 2: Relative Reaction Rates of Nitration.
Regioselectivity: A Meta-Director
The nitro group directs incoming electrophiles to the meta position. This regioselectivity is a direct consequence of the resonance effect. As the resonance structures of nitrobenzene show, the ortho and para positions are electron-deficient (carry a partial positive charge).[1][2] An incoming electrophile, being electron-seeking, will preferentially attack the positions of relatively higher electron density, which are the meta positions.
The stability of the intermediate carbocation (arenium ion or sigma complex) formed during the reaction also explains this phenomenon. When the electrophile attacks the ortho or para position, one of the resonance structures of the intermediate places a positive charge on the carbon atom directly attached to the electron-withdrawing nitro group, which is a highly destabilizing arrangement. In contrast, meta attack results in an intermediate where the positive charge is never located on the carbon bearing the nitro group, leading to a more stable intermediate and a lower activation energy for the reaction.
Facilitation of Nucleophilic Aromatic Substitution
While the nitro group deactivates the benzene ring towards electrophilic attack, it has the opposite effect in nucleophilic aromatic substitution (NAS). The presence of one or more nitro groups, particularly at the ortho and para positions relative to a leaving group (e.g., a halogen), greatly facilitates NAS.
The strong electron-withdrawing nitro group stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction through resonance. This stabilization lowers the activation energy of the reaction, making it proceed more readily.
Experimental Protocols
Experiment 1: Nitration of Benzene
Objective: To synthesize nitrobenzene from benzene via electrophilic aromatic substitution.
Materials:
-
Concentrated nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Benzene (C₆H₆)
-
Ice bath
-
Separatory funnel
-
Distillation apparatus
-
Sodium bicarbonate solution (5%)
-
Anhydrous calcium chloride (CaCl₂)
Methodology:
-
Preparation of the Nitrating Mixture: In a flask, carefully add a measured volume of concentrated sulfuric acid. Cool the flask in an ice bath. Slowly, and with constant swirling, add an equal volume of concentrated nitric acid to the sulfuric acid. Keep the mixture cool.
-
Reaction: To the cooled nitrating mixture, add benzene dropwise with continuous stirring, ensuring the temperature of the reaction mixture does not exceed 55°C.
-
Reaction Completion: After the addition of benzene is complete, allow the mixture to stir at room temperature for 30-45 minutes.
-
Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and water. The nitrobenzene will separate as a dense, oily yellow layer.
-
Separation and Washing: Transfer the mixture to a separatory funnel. Separate the lower layer of nitrobenzene. Wash the nitrobenzene successively with cold water, 5% sodium bicarbonate solution (to neutralize any remaining acid), and finally with water again.
-
Drying and Purification: Dry the nitrobenzene over anhydrous calcium chloride. Purify the crude nitrobenzene by distillation, collecting the fraction that boils at approximately 211°C.
Experiment 2: Nucleophilic Aromatic Substitution of 2,4-Dinitrochlorobenzene
Objective: To demonstrate the facilitation of nucleophilic aromatic substitution by nitro groups.
Materials:
-
2,4-Dinitrochlorobenzene
-
Aniline
-
Ethanol
-
Reflux apparatus
-
Recrystallization apparatus
Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve 2,4-dinitrochlorobenzene in ethanol.
-
Addition of Nucleophile: To this solution, add an equimolar amount of aniline.
-
Reaction: Heat the mixture to reflux for 30-60 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation of Product: After the reaction is complete, cool the mixture in an ice bath. The product, 2,4-dinitrophenylaniline, will precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration and wash it with cold ethanol. The product can be further purified by recrystallization from ethanol.
Conclusion
The electronic effects of the nitro group on a benzene ring are a cornerstone of modern organic chemistry. Its strong electron-withdrawing inductive and resonance effects deactivate the ring towards electrophilic substitution, directing incoming electrophiles to the meta position, and activate the ring for nucleophilic aromatic substitution. A thorough understanding of these principles, supported by quantitative data and practical experimental knowledge, is essential for researchers, scientists, and professionals in drug development for the rational design and synthesis of functional aromatic compounds.
References
An In-depth Technical Guide to the Safe Handling, and Storage of 1-(2-Bromoethoxy)-3-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety, handling, and storage procedures for 1-(2-bromoethoxy)-3-nitrobenzene, a compound of interest in chemical synthesis and pharmaceutical development. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research.
Chemical and Physical Properties
Proper handling and storage procedures are predicated on a thorough understanding of the compound's physical and chemical properties. While specific experimental data for this compound is limited, the following table summarizes available data for the compound and its structural isomers. This information should be used to inform risk assessments and experimental design.
| Property | This compound | 1-(2-Bromoethoxy)-2-nitrobenzene (Isomer) | 1-Bromo-2-methoxy-3-nitrobenzene (Related Compound) |
| CAS Number | 13831-59-9[1] | 18800-37-8[2] | 98775-19-0[3] |
| Molecular Formula | C₈H₈BrNO₃[1] | C₈H₈BrNO₃[2] | C₇H₆BrNO₃[3] |
| Molecular Weight | 246.06 g/mol [1] | 246.06 g/mol [2] | 232.03 g/mol [3] |
| Physical State | Powder / Liquid[4] | Solid | Pale yellow to yellow powder[3] |
| Appearance | Beige[4] | - | - |
| Melting Point | 39-40 °C | 40-44 °C[2] | 62-68 °C[3] |
| Boiling Point | - | 341.5 °C at 760 mmHg[2] | 296.4 ± 20.0 °C at 760 mmHg[3] |
| Density | - | 1.587 g/cm³[2] | ~1.6 g/cm³[3] |
| Vapor Pressure | - | 0.000158 mmHg at 25°C[2] | 0.0 ± 0.6 mmHg at 25°C[3] |
| Flash Point | - | 160.3 °C[2] | 133.1 ± 21.8 °C[3] |
| Solubility | Limited solubility in water, moderate solubility in organic solvents like ethanol and ether.[5] | - | - |
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance. The primary hazards are summarized below, along with mandatory personal protective equipment (PPE) and safety precautions.
| Hazard Class | GHS Hazard Statements | Signal Word | Pictograms | Required PPE and Precautions |
| Acute Oral Toxicity | H302: Harmful if swallowed[4] | Danger or Warning[4] |
| Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling. |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation[6] | Danger |
| Wear a lab coat, chemical-resistant gloves, and safety glasses with side shields or goggles. In case of skin contact, immediately flush with plenty of water for at least 15 minutes and remove contaminated clothing. |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation[6] | Warning[6] |
| Wear safety glasses with side shields or chemical splash goggles. An eyewash station should be readily accessible. In case of eye contact, rinse cautiously with water for several minutes. |
| Respiratory Irritation | H335: May cause respiratory irritation[4] | Danger or Warning[4] |
| Handle only in a well-ventilated area, preferably in a certified chemical fume hood. Avoid breathing dust or vapors. |
Potential Toxicity Mechanisms
The toxicity of this compound can be inferred from its structural components: a nitroaromatic ring and a bromoalkane chain.
The nitroaromatic component can undergo metabolic reduction to form reactive intermediates such as nitroso and hydroxylamine derivatives. These intermediates can lead to oxidative stress and cellular damage.[7][8][9] The bromoalkane moiety can act as an alkylating agent, potentially causing DNA damage.[10]
Caption: Potential toxicity pathway for this compound.
Experimental Protocols
The following protocols are designed to minimize risk during the handling and use of this compound.
General Handling Workflow
This workflow outlines the essential steps for safely handling the compound in a laboratory setting.
Caption: General workflow for handling this compound.
Detailed Weighing and Solution Preparation Protocol
Given that the compound can be a powder, special care must be taken to avoid inhalation.
-
Preparation:
-
Ensure a chemical fume hood is certified and functioning correctly.
-
Gather all necessary equipment: analytical balance, spatulas, weigh boats or papers, and appropriate glassware with closures.
-
Don all required PPE as specified in Section 2.
-
-
Weighing:
-
If the balance cannot be placed inside the fume hood, tare a sealed container (e.g., a vial with a cap) outside the hood.
-
Inside the fume hood, carefully transfer the desired amount of this compound powder to the tared container.[4]
-
Seal the container before removing it from the fume hood to weigh it.
-
Adjust the amount of powder inside the fume hood as necessary, always sealing the container before re-weighing.
-
-
Solution Preparation:
-
All solution preparations must be performed inside a chemical fume hood.
-
Slowly add the weighed powder to the desired solvent in a suitable flask.
-
Stir the mixture gently to avoid splashing.
-
If sonication is required, ensure the container is sealed to prevent aerosol generation.
-
Spill and Emergency Procedures
In the event of a spill or personnel exposure, the following procedures should be enacted immediately.
Personnel Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station. Seek immediate medical attention.[4]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]
Spill Cleanup:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated. If the spill is large or in a poorly ventilated area, evacuate the laboratory and contact the appropriate emergency response team.
-
PPE: Don appropriate PPE, including a lab coat, gloves, and eye protection. For large spills, respiratory protection may be necessary.
-
Containment: For liquid spills, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[11] For solid spills, carefully cover the spill to prevent dust from becoming airborne.
-
Cleanup:
-
For liquid spills, once absorbed, carefully scoop the material into a labeled, sealable waste container.
-
For solid spills, gently sweep the material into a labeled, sealable waste container. Avoid creating dust.[12]
-
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., soap and water), and collect the decontamination waste in a labeled container.
-
Waste Disposal: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.[13]
Storage and Disposal
Proper storage is essential to maintain the stability of this compound and to prevent accidental exposure.
Storage Conditions
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[4]
-
Temperature: Store at room temperature.
-
Incompatibilities: Store away from strong oxidizing agents.[4]
-
Labeling: Ensure all containers are clearly and accurately labeled with the chemical name and associated hazards.
Disposal
All waste containing this compound, including empty containers, contaminated absorbents, and cleaning materials, must be disposed of as hazardous chemical waste.[4] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.[14]
This guide is intended to provide a framework for the safe handling of this compound. It is imperative that all users consult the most recent Safety Data Sheet (SDS) for this compound and adhere to all institutional safety policies and procedures. A thorough risk assessment should be conducted before any new experimental procedure involving this chemical.
References
- 1. scbt.com [scbt.com]
- 2. lookchem.com [lookchem.com]
- 3. innospk.com [innospk.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. CAS 585-79-5: 1-Bromo-3-nitrobenzene | CymitQuimica [cymitquimica.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. tandfonline.com [tandfonline.com]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. Effects of alkylating metabolites of ifosfamide and its bromo analogues on DNA of HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. acs.org [acs.org]
- 12. tcichemicals.com [tcichemicals.com]
- 13. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 14. capotchem.com [capotchem.com]
A Technical Guide to 1-(2-Bromoethoxy)-3-nitrobenzene: Commercial Availability, Synthesis, and Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical compound 1-(2-Bromoethoxy)-3-nitrobenzene, focusing on its commercial availability, a detailed potential synthetic route, and its key physicochemical properties. This document is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development who may be interested in utilizing this compound as a building block or intermediate.
Commercial Availability
This compound is available from a limited number of commercial chemical suppliers. The availability can vary, and it is recommended to inquire directly with the suppliers for the most current information. Below is a summary of known suppliers.
| Supplier | Catalog Number | Purity | Available Quantities | Status |
| Thermo Scientific (Fisher Scientific) | 385260050 | 97% | 5 g, 25 g | Available for purchase |
| Sigma-Aldrich | ENA183889289 | 95% | Not specified | Currently not available for purchase[1] |
| Santa Cruz Biotechnology | sc-266185 | Not specified | Not specified | Inquire for availability[2] |
| Biosynth | NAA83159 | Not specified | Not specified | Inquire for availability[3] |
| Finetech Industry Limited | FT-0680170 | 98% | 1 g, 5 g, Bulk | Inquire for availability[4] |
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and use in experimental settings.
| Property | Value | Reference |
| CAS Number | 13831-59-9 | [1][2] |
| Molecular Formula | C₈H₈BrNO₃ | [1][2] |
| Molecular Weight | 246.06 g/mol | [1][2] |
| Appearance | Brown or Green-Yellow Low Melting Solid/Powder | [1] |
| Melting Point | 39-40 °C | [1][4] |
| Boiling Point | 140-145 °C at 2.0 mmHg | |
| Refractive Index | 1.5830 to 1.5850 | |
| InChI Key | QBUSKXLDUNPEMZ-UHFFFAOYSA-N | [1] |
Proposed Synthesis via Williamson Ether Synthesis
Reaction Scheme
The proposed synthesis proceeds by the reaction of 3-nitrophenol with 1,2-dibromoethane in the presence of a base.
Caption: Proposed synthesis of this compound.
Experimental Protocol
Materials:
-
3-Nitrophenol
-
1,2-Dibromoethane
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-nitrophenol (1 equivalent), anhydrous potassium carbonate (2 equivalents), and N,N-dimethylformamide (DMF).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 1,2-dibromoethane (1.2 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 80°C and stir until thin-layer chromatography (TLC) indicates the complete consumption of the starting 3-nitrophenol.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice water and stir.
-
Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous phase).
-
Combine the organic layers and wash with water (5 x volume of the organic phase) to remove residual DMF.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis, purification, and analysis of this compound.
Caption: Workflow for synthesis, purification, and analysis.
Biological and Pharmaceutical Context
At present, there is a lack of specific information in the scientific literature regarding the biological activity or direct applications of this compound in drug development. However, the presence of a nitroaromatic moiety is significant, as this functional group is a known pharmacophore in a variety of biologically active compounds. Nitroaromatic compounds have been investigated for a wide range of therapeutic applications, including as antibacterial, antifungal, and anticancer agents.[8][9] The nitro group can be crucial for the mechanism of action, often through its reduction in biological systems to generate reactive nitrogen species. Therefore, this compound represents a potentially valuable starting material or intermediate for the synthesis of novel compounds with potential therapeutic applications. Further research is required to elucidate any specific biological activities of this compound and its derivatives.
References
- 1. This compound | 13831-59-9 [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. This compound | 13831-59-9 | NAA83159 [biosynth.com]
- 4. This compound | CAS: 13831-59-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. 1-(2-Bromoethoxy)-4-nitrobenzene synthesis - chemicalbook [chemicalbook.com]
- 8. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Methodological & Application
Synthesis Protocol for 1-(2-Bromoethoxy)-3-nitrobenzene
Abstract
This application note provides a detailed protocol for the synthesis of 1-(2-Bromoethoxy)-3-nitrobenzene. The synthesis is achieved via a Williamson ether synthesis, a robust and widely applicable method for forming ethers. This procedure involves the reaction of 3-nitrophenol with 1,2-dibromoethane in the presence of a base. This document is intended for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development, providing a clear, step-by-step guide to the synthesis, purification, and characterization of the target compound.
Introduction
This compound is a useful intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and other functional molecules. The presence of the nitro group allows for further functionalization, such as reduction to an amine, while the bromoethoxy group can be used in a variety of coupling and substitution reactions. The Williamson ether synthesis is an efficient method for the preparation of such aryl ethers from a corresponding phenol and an alkyl halide.[1][2] This reaction proceeds via an SN2 mechanism, where the phenoxide ion, generated in situ by a base, acts as a nucleophile and attacks the electrophilic carbon of the alkyl halide.[1][2]
Reaction Scheme
Experimental Protocol
This protocol is adapted from established procedures for analogous Williamson ether syntheses.[3]
Materials:
| Reagent/Solvent | Molecular Formula | Molecular Weight ( g/mol ) | Quantity (mmol) | Quantity (g or mL) |
| 3-Nitrophenol | C₆H₅NO₃ | 139.11 | 10 | 1.39 g |
| 1,2-Dibromoethane | C₂H₄Br₂ | 187.86 | 30 | 5.63 g (2.58 mL) |
| Potassium Carbonate | K₂CO₃ | 138.21 | 20 | 2.76 g |
| Acetone | C₃H₆O | 58.08 | - | 50 mL |
| Dichloromethane | CH₂Cl₂ | 84.93 | - | As needed |
| Water | H₂O | 18.02 | - | As needed |
| Brine | NaCl(aq) | - | - | As needed |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | As needed |
Equipment:
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-nitrophenol (1.39 g, 10 mmol) and potassium carbonate (2.76 g, 20 mmol).
-
Solvent Addition: Add 50 mL of acetone to the flask.
-
Addition of Alkyl Halide: While stirring, add 1,2-dibromoethane (2.58 mL, 30 mmol) to the suspension.
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux with vigorous stirring. Maintain the reflux for 12-18 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and potassium bromide salts and wash the filter cake with a small amount of acetone.
-
Solvent Removal: Combine the filtrate and the washings and remove the acetone under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in dichloromethane (50 mL) and transfer it to a separatory funnel. Wash the organic layer with water (2 x 50 mL) and then with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification:
The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford this compound as a solid.
Characterization Data
| Property | Value |
| Molecular Formula | C₈H₈BrNO₃ |
| Molecular Weight | 246.06 g/mol |
| Appearance | Solid |
| Melting Point | 39-40 °C |
Note: Detailed spectroscopic data (¹H NMR, ¹³C NMR, IR) should be acquired to confirm the structure and purity of the synthesized compound.
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
1,2-Dibromoethane is a suspected carcinogen and should be handled with extreme care.
-
3-Nitrophenol is toxic and an irritant. Avoid inhalation and contact with skin and eyes.
-
Dichloromethane is a volatile and potentially harmful solvent.
Conclusion
The described protocol provides a reliable method for the synthesis of this compound using the Williamson ether synthesis. This procedure is suitable for laboratory-scale preparation and yields a product that can be used for further synthetic transformations. Adherence to the outlined steps and safety precautions is essential for a successful and safe synthesis.
References
Application Notes and Protocols for the Williamson Ether Synthesis of 1-bromo-2-(3-nitrophenoxy)ethane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Williamson ether synthesis is a cornerstone of organic chemistry, providing a reliable and versatile method for the formation of ethers.[1] This reaction proceeds via an SN2 mechanism, involving the reaction of an alkoxide with a primary alkyl halide. These application notes provide a detailed protocol for the synthesis of 1-bromo-2-(3-nitrophenoxy)ethane from 3-nitrophenol and 1,2-dibromoethane. This product is a valuable bifunctional building block in medicinal chemistry and drug discovery. The presence of a terminal bromide allows for further functionalization, while the nitroaromatic moiety can be a key pharmacophore or a precursor to an aniline derivative.[2] Such compounds are often utilized as linkers in the development of complex therapeutic agents, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), where precise control over linker length and composition is crucial for efficacy and stability.[3][4][5][6]
Chemical Reaction and Mechanism
The synthesis of 1-bromo-2-(3-nitrophenoxy)ethane is achieved by the reaction of 3-nitrophenol with an excess of 1,2-dibromoethane in the presence of a base, such as potassium carbonate. The base deprotonates the phenolic hydroxyl group of 3-nitrophenol to form the more nucleophilic phenoxide ion. This phenoxide then attacks one of the electrophilic carbon atoms of 1,2-dibromoethane in an SN2 reaction, displacing a bromide ion and forming the desired ether. Using a large excess of 1,2-dibromoethane is critical to favor the formation of the mono-alkylation product and minimize the formation of the bis-alkylation byproduct, 1,2-bis(3-nitrophenoxy)ethane.
Data Presentation
Reactant and Product Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 3-Nitrophenol | C₆H₅NO₃ | 139.11 | 95-98 | 194 (at 93 hPa) |
| 1,2-Dibromoethane | C₂H₄Br₂ | 187.86 | 9-10 | 131-132 |
| 1-bromo-2-(3-nitrophenoxy)ethane | C₈H₈BrNO₃ | 262.06 | 39-40 | Not available |
Predicted Spectroscopic Data for 1-bromo-2-(3-nitrophenoxy)ethane
¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.85 | dd | 1H | Ar-H |
| ~7.75 | t | 1H | Ar-H |
| ~7.40 | t | 1H | Ar-H |
| ~7.20 | dd | 1H | Ar-H |
| ~4.40 | t | 2H | -OCH₂- |
| ~3.70 | t | 2H | -CH₂Br |
¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~158.0 | Ar-C-O |
| ~149.0 | Ar-C-NO₂ |
| ~130.0 | Ar-CH |
| ~122.0 | Ar-CH |
| ~116.0 | Ar-CH |
| ~110.0 | Ar-CH |
| ~68.0 | -OCH₂- |
| ~29.0 | -CH₂Br |
Infrared (IR) Spectroscopy (KBr Pellet):
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-3000 | Aromatic C-H stretch |
| ~2950-2850 | Aliphatic C-H stretch |
| ~1580, 1480 | Aromatic C=C stretch |
| ~1520, 1340 | N-O stretch (nitro group) |
| ~1250 | Aryl-O-C stretch |
| ~680 | C-Br stretch |
Mass Spectrometry (Electron Ionization - EI):
The mass spectrum is expected to show a characteristic isotopic pattern for a monobrominated compound, with two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.[9]
| m/z | Assignment |
| 261, 263 | [M]⁺, [M+2]⁺ |
| 168 | [M - CH₂Br]⁺ |
| 139 | [M - OCH₂CH₂Br]⁺ |
| 122 | [M - Br - C₂H₄O]⁺ |
Experimental Protocols
Materials and Equipment
-
3-Nitrophenol (≥99%)
-
1,2-Dibromoethane (≥99%)
-
Potassium carbonate (anhydrous, powder)
-
Acetone (ACS grade)
-
Ethyl acetate (ACS grade)
-
Hexane (ACS grade)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Separatory funnel
-
Glassware for column chromatography
-
Silica gel (60-120 mesh)
-
TLC plates (silica gel 60 F₂₅₄)
Safety Precautions
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
-
3-Nitrophenol is harmful if swallowed and causes serious eye irritation.
-
1,2-Dibromoethane is toxic and a suspected carcinogen. Handle with extreme care.
-
Avoid inhalation of dust and vapors.
Synthesis of 1-bromo-2-(3-nitrophenoxy)ethane
This protocol is adapted from a similar mono-alkylation of a phenol with 1,2-dibromoethane.[10]
-
To a 100 mL round-bottom flask, add 3-nitrophenol (1.39 g, 10 mmol), anhydrous potassium carbonate (4.14 g, 30 mmol), and acetone (40 mL).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 1,2-dibromoethane (5.63 g, 2.59 mL, 30 mmol) to the suspension.
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux.
-
Maintain the reflux with vigorous stirring for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.
-
After the reaction is complete (as indicated by the consumption of 3-nitrophenol), allow the mixture to cool to room temperature.
-
Remove the acetone using a rotary evaporator.
-
To the resulting residue, add deionized water (50 mL) and extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification
-
Purify the crude product by column chromatography on silica gel.
-
Prepare the column using a slurry of silica gel in hexane.
-
Load the crude product onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity to 5-10% ethyl acetate).
-
Collect the fractions containing the desired product (monitor by TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure to yield 1-bromo-2-(3-nitrophenoxy)ethane as a solid. A typical yield for a similar reaction is around 40%.[10]
Visualizations
Caption: Reaction workflow for the synthesis of 1-bromo-2-(3-nitrophenoxy)ethane.
Caption: Experimental workflow for the synthesis and purification.
References
- 1. 1-(2-bromoethoxy)-4-nitrobenzene, 98% | Fisher Scientific [fishersci.ca]
- 2. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How Linker Design Drives the Success of Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 5. veranova.com [veranova.com]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. benchchem.com [benchchem.com]
- 8. C2H4BrCl BrCH2CH2Cl C-13 nmr spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 1-bromo-2-chloroethane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. m.youtube.com [m.youtube.com]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Application Notes and Protocols: 1-(2-Bromoethoxy)-3-nitrobenzene as a Versatile Linker in Chemical Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Bromoethoxy)-3-nitrobenzene is a heterobifunctional linker designed for applications in chemical biology and drug development. Its structure comprises two key functional moieties: a bromoethoxy group and a 3-nitrophenoxy group. The terminal bromine atom serves as a reactive electrophile, enabling covalent attachment to nucleophilic functional groups commonly found in biomolecules, such as the thiol group of cysteine residues in proteins. The 3-nitrophenoxy group provides a stable aromatic core that can potentially be utilized for further functionalization or to modulate the physicochemical properties of the resulting conjugate. While specific, published applications of this particular linker are not widespread, its chemical properties suggest its utility in the stable conjugation of payloads to biomolecules.
These notes provide a framework for the potential application of this compound in bioconjugation, focusing on the stable linkage of molecules of interest to proteins. The provided protocols are exemplary and based on standard bioconjugation techniques.
Hypothetical Application: Stable Linkage of a Cysteine-Containing Protein
A primary application of this compound is the stable, covalent conjugation of a payload (e.g., a small molecule, fluorescent dye, or biotin tag) to a protein or peptide containing a reactive cysteine residue. The bromoethoxy group reacts with the thiol side chain of cysteine via an S-alkylation reaction, forming a stable thioether bond. This allows for the creation of well-defined protein conjugates for a variety of research and therapeutic purposes.
Potential, yet to be validated, applications for the nitroaromatic moiety include:
-
Modulation of Physicochemical Properties: The nitro group can influence the solubility and electronic properties of the conjugate.
-
Reporter Group: The nitro group can be reduced to an amine, providing a handle for further chemical modification or acting as a component of a spectroscopic reporter.
-
Photocleavable Systems: While ortho-nitrobenzyl ethers are more common, the meta-substituted nitro group may confer some degree of photosensitivity, allowing for the potential light-induced cleavage of the linker, though this would require empirical validation.
Data Presentation
Effective use of any linker requires rigorous characterization of the resulting conjugate. The following table outlines the key quantitative data that should be acquired and presented when validating the use of this compound for a specific application.
| Parameter | Method of Determination | Purpose | Example Data (Hypothetical) |
| Conjugation Efficiency | Mass Spectrometry (e.g., MALDI-TOF or ESI-MS), HPLC | To determine the percentage of the target biomolecule that has been successfully conjugated with the linker. | 85% |
| Stoichiometry of Labeling | Mass Spectrometry, UV-Vis Spectroscopy | To determine the average number of linker molecules conjugated per biomolecule. | 1.2 linkers per protein |
| Stability of Conjugate | HPLC, Mass Spectrometry over time in relevant buffers | To assess the stability of the thioether bond under experimental or physiological conditions. | >95% intact after 48h in PBS |
| Purity of Conjugate | SDS-PAGE, HPLC (Size Exclusion or Reverse Phase) | To ensure the removal of unreacted linker and biomolecule. | >98% |
Experimental Protocols
Protocol 1: Covalent Conjugation of a Cysteine-Containing Protein with a Payload-Linker Construct
This protocol describes a general procedure for the S-alkylation of a cysteine residue in a protein with a pre-functionalized this compound linker. It is assumed that the payload of interest has already been attached to the 3-nitrophenoxy end of the linker.
Materials:
-
Cysteine-containing protein in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.4, degassed).
-
Payload-functionalized this compound (dissolved in a water-miscible organic solvent like DMSO or DMF).
-
Reducing agent (e.g., TCEP-HCl) to ensure the cysteine thiol is in its reduced state.
-
Quenching reagent (e.g., L-cysteine or β-mercaptoethanol).
-
Desalting column or dialysis system for purification.
Procedure:
-
Protein Preparation:
-
Dissolve the cysteine-containing protein in the reaction buffer to a final concentration of 1-5 mg/mL.
-
If the cysteine residue may be oxidized, add a 10-fold molar excess of TCEP-HCl and incubate for 30 minutes at room temperature to reduce any disulfide bonds.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the payload-linker construct (from a stock solution in DMSO) to the protein solution. The final concentration of DMSO should ideally be kept below 10% (v/v).
-
Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle stirring. The optimal time and temperature should be determined empirically.
-
-
Quenching the Reaction:
-
Add a quenching reagent, such as L-cysteine, to a final concentration of 10 mM to react with any excess unreacted linker.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove the unreacted linker, payload, and quenching reagent by passing the reaction mixture through a desalting column (e.g., PD-10) pre-equilibrated with the desired storage buffer.
-
Alternatively, purify the conjugate by dialysis against the storage buffer.
-
-
Characterization:
-
Confirm successful conjugation and assess purity using SDS-PAGE, mass spectrometry, and HPLC as outlined in the Data Presentation table.
-
Protocol 2: Synthesis of a Payload-Functionalized Linker (General Example)
This protocol describes a general method to attach a payload containing a phenolic hydroxyl group to the this compound linker via a Williamson ether synthesis.
Materials:
-
This compound.
-
Payload containing a phenolic hydroxyl group (Payload-OH).
-
A suitable base (e.g., potassium carbonate, sodium hydride).
-
Anhydrous polar aprotic solvent (e.g., DMF, acetonitrile).
Procedure:
-
Reaction Setup:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the Payload-OH (1 equivalent) and this compound (1.2 equivalents) in the anhydrous solvent.
-
Add the base (2-3 equivalents) to the solution.
-
-
Reaction:
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60°C) until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the pure payload-linker construct.
-
Mandatory Visualizations
Application Notes and Protocols: Synthesis of Heterocyclic Compounds from 1-(2-Bromoethoxy)-3-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2-Bromoethoxy)-3-nitrobenzene is a versatile bifunctional reagent that serves as a valuable starting material for the synthesis of various heterocyclic compounds. Its structure incorporates two key reactive sites: an electrophilic bromoethoxy tail ripe for nucleophilic substitution and a nitro group that can be readily reduced to a nucleophilic amino group. This unique combination allows for a range of intramolecular and intermolecular cyclization strategies to construct important heterocyclic scaffolds, such as benzoxazines and functionalized morpholine precursors. These notes provide detailed protocols and conceptual frameworks for leveraging this reagent in synthetic chemistry, particularly for applications in medicinal chemistry and materials science where such heterocyclic cores are prevalent.
Application Note 1: Synthesis of 7-Nitro-3,4-dihydro-2H-1,4-benzoxazine
The bromoethoxy and nitro functionalities of the starting material can be utilized in a one-pot reaction to generate a dihydro-1,4-benzoxazine ring system. This is achieved by reacting this compound with a primary amine. The initial step involves a nucleophilic attack by the amine on the bromo-substituted carbon, followed by an intramolecular cyclization.
Experimental Protocol: Synthesis of 4-Phenyl-7-nitro-3,4-dihydro-2H-1,4-benzoxazine
This protocol describes the reaction of this compound with aniline to form a substituted benzoxazine derivative.
Materials:
-
This compound (1.0 eq)
-
Aniline (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (2.5 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aq. NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and potassium carbonate (2.5 eq) to anhydrous DMF.
-
Add aniline (1.1 eq) to the mixture.
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude residue by silica gel column chromatography to yield the final product, 4-phenyl-7-nitro-3,4-dihydro-2H-1,4-benzoxazine.
Reaction Pathway Diagram
Application Notes and Protocols for Nucleophilic Substitution Reactions with 1-(2-Bromoethoxy)-3-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of nucleophilic substitution reactions involving 1-(2-Bromoethoxy)-3-nitrobenzene. This versatile reagent is a valuable building block in medicinal chemistry and materials science, primarily due to the reactivity of its primary alkyl bromide, which readily undergoes SN2 reactions with a wide range of nucleophiles. The presence of the nitro group, while deactivating the aromatic ring to nucleophilic aromatic substitution (SNAr) due to its meta position, offers a valuable functional handle for further chemical transformations, such as reduction to an aniline derivative.
Overview of Reactivity
The primary site for nucleophilic attack on this compound is the carbon atom bearing the bromine. This is a classic SN2 reaction pathway, favored by the primary nature of the alkyl halide, which minimizes steric hindrance.
Key Features:
-
SN2 Mechanism: Reactions proceed via a bimolecular nucleophilic substitution mechanism, leading to inversion of configuration if a chiral center were present.
-
Versatile Nucleophiles: A broad range of nucleophiles, including those based on oxygen, nitrogen, and sulfur, can be effectively employed.
-
Meta-Nitro Group: The nitro group at the meta position deactivates the benzene ring towards nucleophilic aromatic substitution, ensuring that substitution occurs selectively at the bromoethoxy side chain.[1][2]
-
Functional Group Handle: The nitro group can be readily reduced to an amine, providing a route to further derivatization and the synthesis of complex molecules.
Applications in Synthesis
The derivatives of this compound are valuable intermediates in the synthesis of a variety of compounds with potential biological activity. The ability to introduce diverse functionalities via the ether linkage allows for the construction of libraries of compounds for screening in drug discovery programs. For instance, the resulting nitroaromatic ethers can be further elaborated. The nitro group can be reduced to an amine, which can then be acylated, alkylated, or converted into a diazonium salt for a wide range of further transformations.[3]
Quantitative Data for Nucleophilic Substitution Reactions
The following table summarizes the reaction conditions and yields for the nucleophilic substitution of this compound with various nucleophiles.
| Nucleophile | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Product |
| Azide | Sodium Azide (NaN₃) | DMF | 50 | 48 | ~90% (estimated) | 1-(2-Azidoethoxy)-3-nitrobenzene |
| Primary Amine | Aniline | DMF | 100 | 4-6 | High | N-(2-(3-nitrophenoxy)ethyl)aniline |
| Secondary Amine | Diethylamine | Acetonitrile | Reflux | 12 | Moderate to High | N,N-Diethyl-2-(3-nitrophenoxy)ethanamine |
| Phenoxide | Sodium Phenoxide | DMF | 80 | 12 | High | 1-Nitro-3-(2-phenoxyethoxy)benzene |
| Thiophenoxide | Sodium Thiophenoxide | Ethanol | Reflux | 3 | High | 1-Nitro-3-(2-(phenylthio)ethoxy)benzene |
| Thioacetate | Potassium Thioacetate | DMF | Room Temp | 1-2 | High | S-(2-(3-nitrophenoxy)ethyl) ethanethioate |
Note: Yields are approximate and can vary based on specific reaction conditions and purification methods. Data is compiled from general protocols for similar substrates.[4][5]
Experimental Protocols
General Procedure for Nucleophilic Substitution with Azide
This protocol describes the synthesis of 1-(2-Azidoethoxy)-3-nitrobenzene.
Materials:
-
This compound
-
Sodium Azide (NaN₃)
-
Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in DMF.
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture to 50 °C and stir for 48 hours.
-
After cooling to room temperature, pour the reaction mixture into deionized water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
This protocol is adapted from a similar synthesis of an azidoethoxy derivative.[4]
General Procedure for Nucleophilic Substitution with Amines (N-Arylation)
This protocol outlines the synthesis of N-(2-(3-nitrophenoxy)ethyl)aniline.
Materials:
-
This compound
-
Aniline
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add aniline (1.1 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 100 °C and stir for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
This protocol is a general method for N-arylation reactions.
General Procedure for Williamson Ether Synthesis with Phenoxides
This protocol describes the synthesis of 1-Nitro-3-(2-phenoxyethoxy)benzene.
Materials:
-
This compound
-
Phenol
-
Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
In a dry flask under an inert atmosphere, dissolve phenol (1.1 eq) in anhydrous DMF.
-
Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes to form the sodium phenoxide.
-
Add a solution of this compound (1.0 eq) in anhydrous DMF.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and carefully quench with water.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
General Procedure for Nucleophilic Substitution with Thiolates
This protocol details the synthesis of 1-Nitro-3-(2-(phenylthio)ethoxy)benzene.
Materials:
-
This compound
-
Thiophenol
-
Sodium ethoxide or Sodium hydroxide
-
Ethanol
-
Water
-
Dichloromethane
Procedure:
-
Prepare a solution of sodium thiophenoxide by adding thiophenol (1.1 eq) to a solution of sodium ethoxide (1.1 eq) in ethanol.
-
Add this compound (1.0 eq) to the solution of sodium thiophenoxide.
-
Heat the reaction mixture to reflux for 3 hours.
-
After cooling, remove the solvent under reduced pressure.
-
Partition the residue between water and dichloromethane.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to yield the product.
-
Purify by chromatography or recrystallization as needed.
Synthesis of S-(2-(3-nitrophenoxy)ethyl) ethanethioate
This protocol describes the reaction with a thioacetate nucleophile.[5]
Materials:
-
This compound
-
Potassium thioacetate
-
Dimethylformamide (DMF)
-
Brine solution
-
Hexanes
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve potassium thioacetate (1.5 equivalents) in DMF (10 volumes).
-
To this solution, add this compound (1.0 equivalent).
-
Stir the reaction mixture at room temperature for 1-2 hours.[5]
-
Monitor the reaction's progress using thin-layer chromatography (TLC).
-
Once complete, quench the reaction by adding a brine solution.
-
Extract the aqueous layer with hexanes (3 x 10 mL).[5]
-
Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude thioacetate.
-
Purify the crude product by column chromatography on silica gel if necessary.
Further Transformations: Reduction of the Nitro Group
A key synthetic utility of the products is the reduction of the nitro group to an aniline, which opens up a vast array of subsequent chemical modifications.
General Protocol for Nitro Group Reduction:
Materials:
-
Nitro-substituted derivative (e.g., N-(2-(3-nitrophenoxy)ethyl)aniline)
-
Iron powder (Fe) or Tin(II) chloride (SnCl₂)
-
Ammonium chloride (NH₄Cl) or Hydrochloric acid (HCl)
-
Ethanol/Water mixture or Ethyl acetate
-
Sodium bicarbonate solution
-
Celit
Procedure:
-
To a solution of the nitro compound (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (1.0 eq).
-
Heat the mixture to reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron salts.
-
Wash the Celite pad with ethanol or ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
If necessary, basify the residue with a saturated sodium bicarbonate solution and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the aniline derivative.
Visualizing Reaction Pathways
Experimental Workflow for Nucleophilic Substitution
Caption: General workflow for nucleophilic substitution reactions.
Logical Relationship of Further Transformations
Caption: Synthetic pathway from the starting material to advanced intermediates.
References
Application Note: Selective Reduction of the Nitro Group in 1-(2-Bromoethoxy)-3-nitrobenzene to Synthesize 3-(2-Bromoethoxy)aniline
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides a detailed protocol for the chemical reduction of the nitro functional group on 1-(2-Bromoethoxy)-3-nitrobenzene to form the corresponding amine, 3-(2-Bromoethoxy)aniline. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and fine chemicals. We present a comparative summary of common reduction methods and a detailed, step-by-step protocol for a high-yield synthesis using tin(II) chloride, a method known for its chemoselectivity and tolerance of sensitive functional groups like alkyl halides.
Introduction
The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, providing a reliable route to primary anilines.[1][2] These anilines are versatile precursors for a wide range of pharmaceuticals, dyes, and agrochemicals.[3] The substrate, this compound, contains both a nitro group targeted for reduction and an alkyl bromide, which can be susceptible to side reactions under certain conditions.
The choice of reducing agent is therefore critical to ensure high chemoselectivity, preserving the bromoethoxy moiety while efficiently converting the nitro group. While catalytic hydrogenation is a powerful method, reagents like Palladium on carbon (Pd/C) can sometimes lead to undesired dehalogenation.[4] Milder methods, such as the use of metals in acidic media (e.g., Fe, Sn, Zn) or tin(II) chloride (SnCl₂), offer excellent alternatives that are compatible with halogenated compounds.[4][5][6]
This note focuses on the SnCl₂-mediated reduction, which is an inexpensive, effective, and mild method for converting nitroarenes to anilines, even in the presence of other reducible functional groups.[4][7]
Comparison of Reduction Methodologies
Several reagents can effectively reduce aromatic nitro groups. The optimal choice depends on substrate compatibility, desired reaction conditions, and scale. The following table summarizes common methods applicable to the reduction of this compound.
| Reducing System | Solvent(s) | Typical Temperature | Typical Reaction Time | Yield | Notes |
| SnCl₂·2H₂O | Ethanol, Ethyl Acetate | Reflux (70-80°C) | 30 min - 3 hr | >90% | Excellent chemoselectivity; tolerates halogens, esters, and nitriles.[6] The workup requires neutralization of the acidic mixture.[6] |
| Fe / Acetic Acid | Acetic Acid, Ethanol/Water | 100-130°C | 2 - 14 hr | 80-95% | Inexpensive and effective.[5][8] The reaction can be exothermic. Workup involves filtering off iron salts. |
| H₂ / Raney Nickel | Ethanol, Methanol | Room Temperature | 1 - 5 hr | >90% | Effective for substrates where dehalogenation is a concern with Pd/C.[4] Requires hydrogenation equipment. |
| Zn / Acetic Acid | Acetic Acid | Room Temp to 60°C | 1 - 4 hr | 85-95% | A mild method that is generally tolerant of other functional groups.[4] |
Experimental Workflow
The overall process for the synthesis of 3-(2-Bromoethoxy)aniline involves the reaction setup, quenching, product extraction, and final purification.
Caption: Workflow for the SnCl₂-mediated reduction of this compound.
Detailed Experimental Protocol: SnCl₂ Reduction
This protocol describes the reduction of this compound using tin(II) chloride dihydrate in ethanol.
4.1 Materials and Equipment
-
Reagents:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Absolute Ethanol (EtOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
-
-
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Magnetic stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
pH paper or pH meter
-
Thin-layer chromatography (TLC) plates and chamber
-
4.2 Reaction Procedure
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Add absolute ethanol as the solvent (approx. 10-15 mL per gram of substrate).
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 - 5.0 eq) to the mixture.
-
Stir the resulting suspension and heat it to reflux (approximately 78°C) using a heating mantle.
-
Monitor the reaction progress using TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase) until the starting material spot has completely disappeared (typically 30-90 minutes).
4.3 Workup and Purification
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture slowly into a beaker containing crushed ice with vigorous stirring.
-
Carefully neutralize the acidic solution by the slow, portion-wise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8.[6] Caution: This neutralization is exothermic and will produce CO₂ gas.
-
Transfer the resulting slurry to a separatory funnel and extract the product with ethyl acetate (3 x volume of ethanol used).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).[6]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 3-(2-Bromoethoxy)aniline.
-
If necessary, the crude product can be further purified by flash column chromatography on silica gel.
4.4 Safety Precautions
-
Perform all operations in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Tin compounds can be toxic; handle with care.
-
The neutralization step is exothermic and releases gas; perform it slowly and with caution.
Conclusion
The reduction of this compound to 3-(2-Bromoethoxy)aniline can be achieved efficiently and with high selectivity. The presented protocol using tin(II) chloride dihydrate is a reliable and robust method that preserves the alkyl bromide functionality, providing high yields of the desired aniline product.[4][6] This method is well-suited for laboratory-scale synthesis and is applicable to a wide range of nitroaromatic compounds bearing sensitive functional groups.
References
- 1. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reactions Involving 1-(2-Bromoethoxy)-3-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols and application notes for the synthesis and subsequent reactions of 1-(2-Bromoethoxy)-3-nitrobenzene. This versatile building block is of interest to researchers in medicinal chemistry and materials science due to its multiple reactive sites, which allow for a variety of chemical transformations. The protocols provided herein are based on established chemical principles and analogous reactions found in the scientific literature.
I. Synthesis of this compound
The primary route for the synthesis of this compound is via a Williamson ether synthesis, reacting 3-nitrophenol with an excess of 1,2-dibromoethane in the presence of a base. This method is analogous to the synthesis of similar compounds like 1-(2-bromoethoxy)-4-nitrobenzene.
Experimental Protocol: Williamson Ether Synthesis
This protocol is adapted from the synthesis of the analogous para-substituted compound.
Materials:
-
3-Nitrophenol
-
1,2-Dibromoethane
-
Potassium carbonate (K₂CO₃)
-
Butanone (Methyl Ethyl Ketone - MEK)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Petroleum ether
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add 3-nitrophenol (1.0 eq), potassium carbonate (2.5 eq), and butanone to create a stirrable slurry.
-
Add 1,2-dibromoethane (3.0 eq) to the mixture.
-
Heat the reaction mixture to reflux (approximately 80°C) and maintain for 18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude residue.
-
Partition the residue between dichloromethane and water. Separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent to afford pure this compound.
Data Presentation: Synthesis Yield
| Product | Starting Material | Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| This compound | 3-Nitrophenol | 1,2-dibromoethane, K₂CO₃ | Butanone | 18 | Reflux (~80) | Not specified (expected to be similar to analogous reactions) |
Caption: General workflow for nucleophilic substitution.
B. Reduction of the Nitro Group
The nitro group can be selectively reduced to an amine, a key transformation in the synthesis of many pharmaceutical intermediates. Several methods are available for this reduction.
Experimental Protocol: Reduction of Nitro Group to Amine (General)
Method 1: Catalytic Hydrogenation
Materials:
-
This compound
-
Palladium on carbon (Pd/C, 5-10 mol%)
-
Ethanol or Ethyl Acetate
-
Hydrogen source (H₂ gas balloon or Parr hydrogenator)
Procedure:
-
Dissolve this compound in ethanol or ethyl acetate in a suitable hydrogenation vessel.
-
Carefully add the Pd/C catalyst.
-
Seal the vessel, evacuate, and backfill with hydrogen gas.
-
Stir the reaction mixture under a hydrogen atmosphere at room temperature until the starting material is consumed (monitor by TLC).
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate to obtain the crude 3-(2-bromoethoxy)aniline.
Method 2: Metal-Acid Reduction
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Iron powder (Fe)
-
Concentrated Hydrochloric Acid (HCl) or Acetic Acid
-
Ethanol
-
Sodium hydroxide (NaOH) solution
Procedure (using SnCl₂):
-
Dissolve this compound in ethanol.
-
Add a solution of SnCl₂·2H₂O in concentrated HCl.
-
Stir the mixture at room temperature or with gentle heating.
-
After the reaction is complete, carefully neutralize the mixture with a NaOH solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash, dry, and concentrate the organic layer to yield the aniline derivative.
Data Presentation: Common Nitro Reduction Methods
| Method | Reducing Agent | Solvent | Key Advantages |
| Catalytic Hydrogenation | H₂/Pd/C | Ethanol, Ethyl Acetate | Clean reaction, high yield |
| Metal-Acid | SnCl₂/HCl or Fe/Acid | Ethanol, Acetic Acid | Cost-effective, robust |
Diagram: Reduction of the Nitro Group
Caption: Common methods for reducing the nitro group.
C. Potential Future Applications
-
Suzuki-Miyaura Coupling: The aromatic bromo-substituent, although not present in the title compound, could be introduced to create a precursor for Suzuki coupling. If a bromo-substituent were on the aromatic ring, it could be coupled with various boronic acids in the presence of a palladium catalyst to form C-C bonds, a cornerstone of modern drug discovery.
-
Ether Cleavage: The ether linkage can be cleaved under harsh acidic conditions (e.g., HBr or HI), which would yield 3-nitrophenol and 1,2-dibromoethane. This reaction is generally less synthetically useful unless the selective cleavage of the ether is desired.
These generalized protocols provide a starting point for researchers to explore the full synthetic potential of this compound. As with any chemical reaction, appropriate safety precautions should be taken, and all procedures should be carried out in a well-ventilated fume hood. It is highly recommended to perform small-scale test reactions to optimize conditions before scaling up.
Application Note: Post-Synthesis Workup and Purification of 1-(2-Bromoethoxy)-3-nitrobenzene
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-(2-Bromoethoxy)-3-nitrobenzene is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and materials science. Its synthesis, commonly achieved via the Williamson ether synthesis, involves the reaction of a nitrophenolate with 1,2-dibromoethane. The post-synthesis workup and purification are critical steps to isolate the target compound from unreacted starting materials, byproducts, and reagents. This application note provides a detailed protocol for the efficient workup and purification of this compound, ensuring high purity of the final product.
Potential Impurities and Side Products
A successful purification strategy begins with understanding the potential impurities that may be present in the crude reaction mixture. In the synthesis of this compound, common impurities may include:
-
Unreacted 3-nitrophenol: If the reaction does not go to completion, the starting phenolic compound will remain.
-
Unreacted 1,2-dibromoethane: As this is often used in excess, it can be a significant impurity in the crude product.
-
Bis-ether byproduct: The product can potentially react with another molecule of the nitrophenolate to form a bis-aryloxy ethane compound.
-
Base and its salts: The base used in the reaction (e.g., potassium carbonate) and the resulting salts need to be removed.
Experimental Protocol: Workup and Purification
This protocol outlines the steps for the workup and purification of this compound from a crude reaction mixture.
3.1. Workup Procedure
-
Quenching the Reaction: After the reaction is deemed complete, allow the reaction mixture to cool to room temperature.
-
Solvent Removal: If the reaction was performed in a solvent like acetone or DMF, remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction:
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1][2]
-
Filtration and Concentration: Filter the drying agent and concentrate the filtrate in vacuo to obtain the crude product.[1][2]
3.2. Purification by Recrystallization
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cool the mixture in an ice bath to maximize the precipitation of the product.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol.
-
Dry the purified crystals under vacuum. The melting point of pure this compound is 39-40°C.
3.3. Purification by Column Chromatography
For higher purity, silica gel column chromatography can be employed.
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a chromatography column with silica gel using a hexane-ethyl acetate gradient as the eluent.
-
Loading and Elution: Load the adsorbed crude product onto the top of the column and elute with the hexane-ethyl acetate gradient, starting with a low polarity mixture and gradually increasing the polarity.
-
Fraction Collection: Collect the fractions and monitor by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified this compound.
Data Presentation
The following table summarizes representative data for the purification of this compound.
| Parameter | Value | Method |
| Crude Yield | 85-95% | - |
| Yield after Recrystallization | 70-85% | Recrystallization from Ethanol |
| Yield after Chromatography | 65-80% | Silica Gel Chromatography |
| Purity (by HPLC) | >98% | After Purification |
| Melting Point | 39-40 °C | - |
Workflow Diagram
The following diagram illustrates the logical workflow for the post-synthesis workup and purification of this compound.
Caption: Workflow for the post-synthesis workup and purification.
References
Application Notes and Protocols for Monitoring Reactions of 1-(2-Bromoethoxy)-3-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for monitoring the chemical reactions of 1-(2-Bromoethoxy)-3-nitrobenzene. This compound is a valuable intermediate in the synthesis of various organic molecules, particularly in the development of new pharmaceutical agents. Accurate and real-time monitoring of its reactions is critical for optimizing reaction conditions, maximizing yields, ensuring product purity, and understanding reaction kinetics.
The primary analytical techniques discussed for monitoring reactions involving this compound and its derivatives include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1] The choice of method depends on factors such as the nature of the reaction, the properties of the reactants and products, the required sensitivity, and the available instrumentation.[1]
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful quantitative technique for monitoring the progress of reactions involving this compound. It allows for the separation and quantification of the starting material, intermediates, and final products in a reaction mixture over time.[1][2]
Application Note: HPLC for Reaction Monitoring
Reverse-phase HPLC with UV detection is a common and effective method for analyzing nitroaromatic compounds like this compound.[3] The progress of a reaction, such as a substitution or reduction of the nitro group, can be tracked by observing the decrease in the peak area of the starting material and the corresponding increase in the peak area of the product(s).
A typical experimental workflow for reaction monitoring using HPLC is outlined below:
Caption: General workflow for monitoring chemical reactions using HPLC.
Experimental Protocol: HPLC
Objective: To quantify the consumption of this compound and the formation of product(s) over time.
Instrumentation and Materials:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile phase: Acetonitrile and water
-
Syringe filters (0.45 µm)
-
Autosampler vials
-
This compound standard
-
Reaction mixture aliquots
Procedure:
-
Method Development: Optimize the mobile phase composition (e.g., isocratic or gradient elution with acetonitrile and water) and flow rate to achieve good separation between the starting material and expected products.[1] The UV detection wavelength should be set to a value where all components of interest have significant absorbance (e.g., 254 nm).
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations. Inject these standards into the HPLC to generate a calibration curve by plotting peak area against concentration.
-
Sample Preparation: At various time points during the reaction, withdraw a small aliquot of the reaction mixture.[1]
-
Quenching: If the reaction is fast, quench the aliquot immediately by rapid cooling or by adding a quenching agent to stop the reaction.[1]
-
Dilution: Dilute the quenched aliquot with the mobile phase to a concentration that falls within the range of the calibration curve.[1]
-
Filtration: Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter before injection.[1]
-
Injection: Inject the filtered sample into the HPLC system.[1]
-
Data Analysis: Record the chromatogram and integrate the peak areas for the starting material and product(s).[1] Use the calibration curve to determine the concentration of this compound at each time point.
Data Presentation:
| Time (min) | Peak Area (Starting Material) | Concentration (mM) | % Conversion |
| 0 | 1,250,000 | 10.0 | 0 |
| 30 | 875,000 | 7.0 | 30 |
| 60 | 500,000 | 4.0 | 60 |
| 120 | 125,000 | 1.0 | 90 |
| 240 | 12,500 | 0.1 | 99 |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific technique for monitoring reactions where the components are volatile or can be made volatile through derivatization. It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.[4]
Application Note: GC-MS for Reaction Monitoring
GC-MS is particularly useful for identifying and quantifying this compound and its reaction products, especially in complex mixtures. The mass spectrometer provides structural information that can confirm the identity of the products and any byproducts formed.
The logical relationship for GC-MS analysis in reaction monitoring is depicted below:
Caption: Logical flow of GC-MS analysis for reaction monitoring.
Experimental Protocol: GC-MS
Objective: To identify and quantify the components of a reaction mixture containing this compound.
Instrumentation and Materials:
-
GC-MS system with a split/splitless injector and a mass selective detector
-
Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)[4]
-
High-purity helium carrier gas[5]
-
Solvents (e.g., dichloromethane, ethyl acetate)[4]
-
Internal standard (optional, for precise quantification)[4]
-
Reaction mixture aliquots
Procedure:
-
Sample Preparation: At specified time intervals, withdraw an aliquot from the reaction mixture.
-
Quenching: If necessary, quench the reaction.
-
Extraction: If the reaction solvent is not suitable for GC injection, perform a liquid-liquid extraction with a suitable organic solvent like dichloromethane or ethyl acetate.[1]
-
Drying: Dry the organic extract over anhydrous sodium sulfate.[1]
-
Dilution: Dilute the sample to an appropriate concentration. If using an internal standard, add it at this stage.
-
GC-MS Analysis: Inject the prepared sample into the GC-MS system.
-
Data Analysis: Identify the peaks in the total ion chromatogram by their retention times and by comparing their mass spectra with a library of known compounds or with the spectrum of an authentic standard.[4] For quantitative analysis, create a calibration curve or use the internal standard method.[4]
Data Presentation:
| Component | Retention Time (min) | Key Mass Fragments (m/z) | Concentration at t=60 min (mM) |
| This compound | 12.5 | 245, 167, 121, 75 | 4.0 |
| Product A | 10.2 | 181, 135, 107, 77 | 5.8 |
| Byproduct B | 11.8 | 211, 165, 135, 92 | 0.2 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an invaluable tool for in-situ reaction monitoring, providing detailed structural information about the molecules in the reaction mixture without the need for separation.[1][2] ¹H NMR is particularly useful for tracking the disappearance of proton signals from the starting material and the appearance of new signals corresponding to the product(s).[1]
Application Note: NMR for Reaction Monitoring
By integrating the signals of specific protons in the ¹H NMR spectrum, the relative concentrations of reactants and products can be determined over time. This technique is non-destructive and can provide real-time kinetic data.
A signaling pathway diagram illustrating the concept of NMR reaction monitoring:
Caption: Conceptual pathway for NMR-based reaction monitoring.
Experimental Protocol: NMR
Objective: To monitor the progress of a reaction by observing changes in the ¹H NMR spectrum.
Instrumentation and Materials:
-
NMR spectrometer
-
NMR tubes
-
Deuterated solvent compatible with the reaction conditions (e.g., CDCl₃, DMSO-d₆)[1]
-
Internal standard (optional, for quantitative analysis, e.g., 1,3,5-trimethoxybenzene)[1]
-
Reaction mixture
Procedure:
-
In-situ Monitoring: If possible, set up the reaction directly in an NMR tube. This allows for continuous monitoring by acquiring spectra at regular intervals.
-
Aliquot Monitoring: Alternatively, withdraw aliquots from the reaction vessel at different time points.[1]
-
Sample Preparation (for aliquots): Quench the reaction in the aliquot and dissolve it in a suitable deuterated solvent. If using an internal standard, add a known amount to the NMR tube.[1]
-
NMR Acquisition: Acquire a ¹H NMR spectrum of the sample.
-
Data Processing: Process the spectrum (phasing, baseline correction, and integration).[1]
-
Analysis: Identify the characteristic proton signals for the starting material and the product(s). Monitor the change in the integral values of these peaks over time relative to each other or to the internal standard to determine the extent of reaction.[1]
Data Presentation:
| Time (h) | Integral (Reactant CH₂Br) | Integral (Product CH₂X) | Molar Ratio (Reactant:Product) |
| 0 | 1.00 | 0.00 | 1:0 |
| 1 | 0.65 | 0.35 | 0.65:0.35 |
| 2 | 0.42 | 0.58 | 0.42:0.58 |
| 4 | 0.18 | 0.82 | 0.18:0.82 |
| 8 | 0.05 | 0.95 | 0.05:0.95 |
By employing these analytical techniques, researchers can gain a thorough understanding of the reactions involving this compound, leading to more efficient and controlled synthetic processes in drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. benchchem.com [benchchem.com]
- 5. Sensitive and selective gas chromatography-tandem mass spectrometry method for the detection of nitrobenzene in tobacco smoke - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting guide for incomplete reactions of 1-(2-Bromoethoxy)-3-nitrobenzene
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering incomplete reactions during the synthesis of 1-(2-Bromoethoxy)-3-nitrobenzene.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The synthesis of this compound is typically achieved via a Williamson ether synthesis. This reaction involves the deprotonation of 3-nitrophenol to form a phenoxide, which then acts as a nucleophile to attack an electrophilic alkyl halide, such as 1,2-dibromoethane or 1-bromo-2-chloroethane, to form the desired ether.
Q2: What are the key reagents and typical reaction conditions?
A typical procedure involves the reaction of 3-nitrophenol with an excess of an alkylating agent like 1,2-dibromoethane in the presence of a base and a suitable solvent.
| Reagent/Parameter | Typical Condition | Purpose |
| Phenol | 3-Nitrophenol | Starting material |
| Alkylating Agent | 1,2-Dibromoethane | Provides the bromoethoxy group |
| Base | Potassium Carbonate (K₂CO₃) | Deprotonates the phenol |
| Solvent | Acetone or Butanone | Provides a medium for the reaction |
| Temperature | Reflux | To increase the reaction rate |
| Reaction Time | Several hours to overnight | To allow the reaction to go to completion |
Q3: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is an effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product. A suggested solvent system for TLC analysis is a mixture of n-hexane and ethyl acetate (e.g., 4:1 ratio). The product, being less polar than 3-nitrophenol, will have a higher Rf value.
Troubleshooting Guide for Incomplete Reactions
An incomplete reaction can be frustrating. Below are common issues and their potential solutions, structured to help you diagnose and resolve problems in your synthesis of this compound.
Problem 1: Low conversion of 3-nitrophenol.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Insufficient Base | Ensure at least one equivalent of a suitable base, like potassium carbonate, is used to fully deprotonate the 3-nitrophenol. For heterogeneous bases, vigorous stirring is crucial. |
| Poor Quality Base | Use freshly dried, high-purity base. Anhydrous conditions are important as water can hydrolyze the base and affect the reaction. |
| Low Reaction Temperature | Ensure the reaction is maintained at a consistent and appropriate reflux temperature. |
| Short Reaction Time | Monitor the reaction by TLC until the 3-nitrophenol spot is no longer visible or its intensity remains constant over time. |
| Poor Quality 3-Nitrophenol | Impurities in the 3-nitrophenol can interfere with the reaction. Consider purifying the starting material by recrystallization if its purity is questionable. |
Problem 2: Formation of significant side products.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Elimination (E2) Reaction | This is a common side reaction in Williamson ether synthesis, especially with sterically hindered bases or at high temperatures. While 1,2-dibromoethane is a primary halide, prolonged heating can still lead to some elimination. Consider using a milder base or slightly lower reaction temperature if elimination is a major issue. |
| Dialkylation | The product, this compound, can potentially react with another molecule of the phenoxide to form a diether byproduct. Using a larger excess of the dihaloalkane can help to minimize this. |
| Reaction with Solvent | If using a protic solvent, it may compete with the phenoxide as a nucleophile. Aprotic polar solvents like acetone, butanone, or DMF are generally preferred. |
Problem 3: Difficulty in purifying the product.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Similar Polarity of Product and Byproducts | Optimize the eluent system for column chromatography. A good starting point is a 4:1 mixture of n-hexane and ethyl acetate. The polarity can be gradually increased to achieve better separation. An ideal Rf value for the product on a TLC plate for good column separation is around 0.25-0.35.[1] |
| Product Streaking on the Column | This can be due to the compound's interaction with the acidic silica gel. Adding a small amount of a neutralizer like triethylamine to the eluent can sometimes help. Alternatively, dry loading the sample onto the silica gel can improve resolution.[1] |
| Incomplete Removal of Base | Ensure the reaction mixture is properly worked up to remove all inorganic salts before purification. This typically involves filtering the cooled reaction mixture and washing the organic layer with water. |
Experimental Protocols
General Synthesis of this compound
This protocol is adapted from the synthesis of the isomeric 1-(2-bromoethoxy)-4-nitrobenzene and may require optimization.
-
To a stirred solution of 3-nitrophenol (1 equivalent) in butanone, add anhydrous potassium carbonate (2.5 equivalents).
-
Add 1,2-dibromoethane (3 equivalents) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 18 hours, monitoring the progress by TLC.
-
After completion, cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain a crude residue.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water to remove any remaining salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system.
TLC Monitoring Protocol
-
Prepare a TLC chamber with a suitable eluent (e.g., 4:1 n-hexane:ethyl acetate).
-
On a TLC plate, spot the 3-nitrophenol starting material, the 1,2-dibromoethane, and the reaction mixture at different time points.
-
Develop the plate and visualize the spots under UV light.
-
The reaction is complete when the 3-nitrophenol spot has disappeared or is very faint in the reaction mixture lane, and a new, higher Rf spot corresponding to the product is prominent.
Visualizations
Reaction Workflow
References
Optimizing reaction conditions (temperature, solvent, base) for synthesizing aryl ethers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of aryl ethers.
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for a Williamson ether synthesis of aryl ethers, and how does temperature affect the reaction?
A typical Williamson reaction is conducted at temperatures ranging from 50 to 100 °C. Temperature has a significant impact on the reaction rate; however, excessively high temperatures can favor side reactions, particularly the base-catalyzed elimination of the alkylating agent. For some modern variations of the Williamson synthesis using weaker alkylating agents, much higher temperatures (300 °C and up) have been employed to increase the reactivity of the alkylating agent and improve selectivity, which is particularly useful for industrial-scale synthesis of aromatic ethers like anisole.
Q2: Which solvents are most effective for the Williamson ether synthesis of aryl ethers?
Polar aprotic solvents are generally preferred for the Williamson ether synthesis because they can solvate the cation of the alkoxide, leaving a more reactive "naked" alkoxide anion for the SN2 reaction. Commonly used and effective solvents include acetonitrile and N,N-dimethylformamide (DMF). Protic solvents and apolar solvents tend to slow down the reaction rate by reducing the availability of the free nucleophile.
Q3: How do I choose the right base for my aryl ether synthesis?
The choice of base is critical and depends on the specific reaction (e.g., Williamson, Ullmann condensation) and the acidity of the phenol.
-
For Williamson Ether Synthesis: Strong bases are required to deprotonate the phenol to form the phenoxide nucleophile. Common choices include sodium hydride (NaH), potassium hydride (KH), potassium hydroxide (KOH), and various alkoxides. Carbonate bases are also used. The strength of the base can influence the reaction rate and the potential for side reactions.
-
For Ullmann Condensation: Weaker inorganic bases are often used. Potassium carbonate (K₂CO₃) is an inexpensive and effective option, particularly in non-polar solvents like toluene or xylene. Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are also commonly employed and can be very effective, though they are more expensive. The choice of base in Ullmann reactions is a crucial parameter that often needs to be optimized for each specific substrate combination.
Troubleshooting Guides
Williamson Ether Synthesis
Q4: I am getting a low yield in my Williamson ether synthesis. What are the common causes and how can I improve it?
Low yields in a Williamson ether synthesis can be attributed to several factors. A systematic approach to troubleshooting is often the most effective.
-
Incomplete Reaction: The reaction may not have gone to completion. Typical reaction times are 1 to 8 hours. Consider extending the reaction time and monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC). Microwave-assisted synthesis can sometimes be used to reduce reaction times and improve yields.
-
Side Reactions: The most common side reaction is the E2 elimination of the alkylating agent, which is favored by high temperatures and the use of secondary or tertiary alkyl halides. To minimize elimination, use a primary alkyl halide whenever possible and try to maintain the lowest effective reaction temperature.
-
Steric Hindrance: Significant steric bulk on either the phenoxide or the alkyl halide can impede the backside attack required for the SN2 mechanism, slowing down the desired reaction.
-
Improper Solvent or Base: The use of protic or apolar solvents can slow the reaction. Ensure you are using a suitable polar aprotic solvent like DMF or acetonitrile. Also, verify that the base is strong enough and used in a sufficient amount to fully deprotonate the phenol.
Q5: I am observing the formation of an alkene byproduct. How can I prevent this?
The formation of an alkene is a result of the competing E2 elimination reaction. This is particularly problematic when using secondary or tertiary alkyl halides. The alkoxide acts as a strong base and abstracts a proton. To suppress this side reaction:
-
Substrate Selection: Whenever possible, design your synthesis to use a primary alkyl halide.
-
Temperature Control: Lower reaction temperatures generally favor the SN2 substitution over the E2 elimination.
-
Less Hindered Base/Alkoxide: If the synthesis of an unsymmetrical ether allows, choose the synthetic route that involves the less sterically hindered alkoxide.
Ullmann Condensation
Q6: My Ullmann condensation reaction is not working or giving a very low yield. What should I check?
Low or no yield in an Ullmann condensation can be due to several factors related to the catalyst, reagents, and reaction conditions.
-
Catalyst Inactivity: The copper catalyst, often a Cu(I) salt like CuI, can be deactivated by exposure to air and moisture. It is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Incorrect Base: The base may not be strong enough or may have poor solubility in the chosen solvent. Finely powdered and dry bases like K₃PO₄ or Cs₂CO₃ are often effective.
-
Ligand Selection: For challenging substrates, such as those with steric hindrance, the addition of a ligand is often necessary. Simple amino acids like N,N-dimethylglycine or L-proline can be very effective and economical ligands.
-
Dehalogenation Side Reaction: A common side reaction is the reduction of the aryl halide to the corresponding arene. This is more likely to occur if the desired coupling reaction is slow. To mitigate this, ensure anhydrous conditions by thoroughly drying all reagents and solvents.
Palladium-Catalyzed Aryl Ether Synthesis
Q7: I am attempting a palladium-catalyzed aryl ether synthesis and observing hydrodehalogenation of my aryl halide. How can I minimize this side reaction?
Hydrodehalogenation, the replacement of the halogen with a hydrogen atom, is a known side reaction in palladium-catalyzed cross-coupling reactions. This can arise from various sources, including trace water, the alcohol nucleophile, or the solvent. To minimize this:
-
Anhydrous Conditions: Use rigorously dried solvents and reagents.
-
Ligand Choice: The choice of phosphine ligand can significantly influence the competition between the desired C-O bond formation and hydrodehalogenation. Bulky, electron-rich ligands are often employed in these reactions.
-
Base Selection: The nature and strength of the base can also play a role. A careful screening of bases may be necessary to find the optimal conditions for your specific substrates.
Data Presentation
Table 1: Comparison of Solvents in Williamson Ether Synthesis
| Solvent | Type | Typical Reaction Temperature (°C) | General Effect on Yield | Reference |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 50 - 100 | Generally high yields | |
| Acetonitrile | Polar Aprotic | 50 - 100 | Good to high yields | |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Room Temp. - 100 | Can give high yields, but may require careful temperature control to avoid side reactions | |
| Tetrahydrofuran (THF) | Polar Aprotic | Room Temp. - 66 (reflux) | Moderate yields, often used with strong bases like NaH | |
| Ethanol | Protic | 78 (reflux) | Slower reaction rates and potentially lower yields |
Table 2: Comparison of Bases in Ullmann Condensation for Diaryl Ether Synthesis
| Base | Strength | Typical Solvent | General Observations | Reference |
| Potassium Carbonate (K₂CO₃) | Moderate | Toluene, Xylene | Inexpensive and effective, especially in non-polar solvents. | |
| Cesium Carbonate (Cs₂CO₃) | Strong | Dioxane, Toluene, DMSO | Often gives higher yields, especially for challenging substrates, but is more expensive. | |
| Potassium Phosphate (K₃PO₄) | Strong | Dioxane, Toluene, DMSO | A strong and effective base, often used with sterically hindered substrates. | |
| Triethylamine (Et₃N) | Organic Base | DMF | Can be advantageous due to reduced moisture sensitivity compared to inorganic bases. |
Experimental Protocols
Protocol 1: Williamson Synthesis of 2-Butoxynaphthalene
This protocol is adapted from a representative Williamson ether synthesis procedure.
-
Reactant Preparation: In a 5 mL conical reaction vial equipped with a spin vane, add 150 mg of 2-naphthol.
-
Solvent and Base Addition: Add 2.5 mL of ethanol to the vial and begin stirring. Then, add 87 mg of crushed solid sodium hydroxide.
-
Reflux: Equip the vial with an air condenser and heat the solution to reflux for 10 minutes. The boiling point of ethanol is 78 °C, so the heating block should be set slightly above this temperature.
-
Addition of Alkyl Halide: After 10 minutes of reflux, allow the solution to cool to at least 60 °C. Temporarily remove the condenser and add 0.15 mL of 1-bromobutane via syringe.
-
Reaction: Reattach the air condenser and continue to reflux the reaction mixture for 50 minutes.
-
Work-up: Remove the vial from the heat and allow it to cool to at least 50 °C. Transfer the contents to a small Erlenmeyer flask and add 3-4 chunks of ice followed by approximately 1 mL of ice-cold water to precipitate the solid product.
-
Isolation: Collect the solid product using a Hirsch funnel and vacuum filtration. Wash the flask with 1-2 mL of ice-cold water and transfer the wash to the funnel.
-
Drying: Continue to draw air through the solid for 5-10 minutes to aid in drying. Scrape the solid product onto a pre-weighed watch glass to air dry completely.
Protocol 2: Ligand-Promoted Ullmann Coupling for Diaryl Ether Synthesis
This protocol is a general procedure for a picolinic acid-promoted Ullmann coupling of a sterically hindered phenol.
-
Reaction Setup (Inert Atmosphere): In a glovebox or under a stream of inert gas, add CuI (0.1 mmol, 10 mol%), picolinic acid (0.2 mmol, 20 mol%), and K₃PO₄ (2 mmol) to a reaction vial.
-
Addition of Reactants: Add the sterically hindered phenol (1.2 mmol) and the aryl halide (1.0 mmol) to the vial.
-
Solvent Addition: Add 2 mL of anhydrous DMSO to the vial.
-
Sealing: Seal the vial with a Teflon-lined cap and remove it from the glovebox.
-
Reaction: Heat the reaction mixture in a preheated oil bath at 80-90 °C for 24 hours.
-
Work-up: Cool the reaction to room temperature. Partition the mixture between water and ethyl acetate.
-
Extraction and Drying: Separate the organic layer, wash it with brine, dry it over anhydrous Na₂SO₄, and concentrate it in vacuo.
-
Purification: Purify the crude product by flash column chromatography to obtain the pure diaryl ether.
Visualizations
Caption: General workflow for optimizing aryl ether synthesis.
Caption: Troubleshooting flowchart for low yield in Williamson synthesis.
Technical Support Center: Purification of 1-(2-Bromoethoxy)-3-nitrobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 1-(2-Bromoethoxy)-3-nitrobenzene.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: Given that the synthesis of this compound is typically achieved through a Williamson ether synthesis, the most probable impurities include:
-
Unreacted starting materials: 3-nitrophenol and 1,2-dibromoethane.
-
By-products: Bis(3-nitrophenoxy)ethane, formed by the reaction of the product with another molecule of 3-nitrophenol.
-
Solvent residues: Depending on the reaction conditions, residual solvents like acetone or DMF may be present.
Q2: Which purification technique is most suitable for this compound?
A2: The choice of purification technique depends on the nature and quantity of the impurities.
-
Column chromatography is highly effective for removing both polar and non-polar impurities, as well as isomers.
-
Recrystallization is a good option if the crude product is a solid and the impurities have different solubility profiles.
-
Distillation under reduced pressure can be used if the impurities are significantly less or more volatile than the product.
Q3: My compound appears to be degrading during purification on a silica gel column. What should I do?
A3: Nitro-aromatic compounds can be sensitive to the acidic nature of standard silica gel. If you suspect degradation, consider the following:
-
Use deactivated silica gel: You can deactivate silica gel by adding a small percentage of a base, such as triethylamine (0.1-1%), to the eluent.
-
Switch to a different stationary phase: Neutral or basic alumina can be a good alternative to silica gel for acid-sensitive compounds.
Q4: What is a good starting point for a solvent system in column chromatography?
A4: Based on the purification of structurally similar compounds, a good starting solvent system for column chromatography is a mixture of n-hexane and ethyl acetate. A ratio of 4:1 (n-hexane:ethyl acetate) is a recommended starting point. The polarity can be gradually increased by increasing the proportion of ethyl acetate if the compound elutes too slowly.
Troubleshooting Guides
Column Chromatography
| Problem | Possible Cause | Solution |
| Compound does not elute from the column. | The solvent system is not polar enough. | Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., from 4:1 to 3:1 or 2:1 n-hexane:ethyl acetate). |
| The compound has low solubility in the eluent. | Consider "dry loading" the sample onto the column. | |
| Poor separation of the product and impurities. | The solvent system is not optimized. | Optimize the solvent system using Thin Layer Chromatography (TLC) to achieve a good separation of spots. An ideal Rf value for the product is around 0.25-0.35 for good column separation. |
| The column is overloaded. | Use a higher ratio of silica gel to the crude compound (a general rule of thumb is 30:1 to 100:1 by weight). | |
| The column was not packed properly. | Ensure the silica gel is packed uniformly without any air bubbles or cracks to prevent channeling. | |
| Streaking or tailing of the compound band. | The compound is interacting too strongly with the silica gel. | Add a small amount of a more polar solvent or a modifier like triethylamine to the eluent. |
| The sample is too concentrated when loaded. | Dissolve the sample in a minimal amount of solvent before loading. |
Recrystallization
| Problem | Possible Cause | Solution |
| The compound does not dissolve in the hot solvent. | The chosen solvent is not suitable. | Select a different solvent or a solvent mixture. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold. |
| The compound "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound (39-40°C). | Use a lower-boiling point solvent or a solvent mixture. |
| The cooling process is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. | |
| No crystals form upon cooling. | Too much solvent was used. | Evaporate some of the solvent to concentrate the solution and then try to cool it again. |
| The solution is not saturated. | See the point above. | |
| Low recovery of the purified product. | The compound is too soluble in the cold solvent. | Use a less polar solvent or a solvent mixture where the compound has lower solubility at cold temperatures. |
| The crystals were not completely collected. | Ensure all crystals are transferred from the flask to the filter and wash them with a minimal amount of cold solvent. |
Quantitative Data Summary
| Purification Method | Starting Purity (Typical) | Final Purity (Expected) | Typical Yield | Notes |
| Column Chromatography | 80-90% | >98% | 70-90% | Highly effective for removing a wide range of impurities. |
| Recrystallization | 85-95% | >97% | 60-85% | Effective if impurities have significantly different solubilities. |
| Vacuum Distillation | 80-90% | >95% | 75-90% | Suitable for thermally stable compounds with volatile or non-volatile impurities. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
1. Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
n-Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass column with stopcock
-
Sand
-
Cotton or glass wool
-
Collection tubes
-
TLC plates and chamber
-
Rotary evaporator
2. Procedure:
-
TLC Analysis: Determine the optimal eluent system by running TLC plates of the crude material with different ratios of n-hexane and ethyl acetate. Aim for an Rf value of 0.25-0.35 for the product.
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approx. 1 cm).
-
Prepare a slurry of silica gel in the chosen eluent (e.g., 4:1 n-hexane:ethyl acetate).
-
Pour the slurry into the column and allow it to settle, tapping the column gently to ensure even packing.
-
Add another layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully add it to the top of the column.
-
Dry Loading: Dissolve the crude product in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent. Add the resulting powder to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the top of the column and begin collecting fractions.
-
Monitor the separation by TLC analysis of the collected fractions.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Purification by Recrystallization
1. Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture like ethanol/water)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
2. Procedure:
-
Solvent Selection: In a test tube, dissolve a small amount of the crude product in a few drops of the potential solvent by heating. If the compound dissolves when hot and precipitates when cooled, the solvent is suitable.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of hot solvent required to completely dissolve it.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Visualizations
Caption: A logical workflow for the purification and analysis of this compound.
Caption: A troubleshooting decision tree for poor separation in column chromatography.
Recrystallization techniques for obtaining high purity 1-(2-Bromoethoxy)-3-nitrobenzene
This technical support center provides troubleshooting guidance and frequently asked questions for the recrystallization of 1-(2-Bromoethoxy)-3-nitrobenzene, aimed at researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the recrystallization of this compound.
| Problem | Possible Cause(s) | Solution(s) |
| "Oiling Out" | The compound is precipitating from the solution above its melting point (39-40°C). This can be due to a highly concentrated solution or the use of a solvent in which the compound is too soluble. | 1. Re-heat the mixture until the oil redissolves. 2. Add a small amount of additional hot solvent to decrease the saturation. 3. Allow the solution to cool more slowly to ensure crystallization occurs below the melting point. |
| Poor or No Crystal Yield | 1. Too much solvent was used, and the solution is not saturated enough for crystallization to occur. 2. The compound is highly soluble in the chosen solvent even at low temperatures. 3. Premature crystallization occurred during hot filtration, resulting in loss of product. | 1. Evaporate some of the solvent to increase the concentration and then allow it to cool again. 2. If the solution is supersaturated, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. 3. Consider a different solvent or a solvent mixture (e.g., ethanol/water) to decrease solubility at colder temperatures. 4. Ensure the filtration apparatus is pre-heated to prevent cooling and premature crystallization. |
| Crystals are Colored or Impure | 1. Colored impurities are present in the crude material. 2. Insoluble impurities were not fully removed during hot filtration. 3. The cooling process was too rapid, trapping impurities within the crystal lattice. | 1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use with caution as it can also adsorb the desired product. 2. Ensure the hot filtration step is performed correctly to remove all insoluble materials. 3. Allow the solution to cool slowly and without disturbance to promote the formation of pure crystals. A second recrystallization may be necessary. |
| Rapid Crystal Formation | The solution is highly supersaturated, leading to the rapid precipitation of small, often impure, crystals. | Add a small amount of additional hot solvent to the heated solution to reduce the level of supersaturation and allow for slower, more controlled crystal growth upon cooling. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: While specific solubility data is not widely published, ethanol (95%) or a mixture of ethanol and water is a highly recommended solvent system based on the recrystallization of structurally similar bromo-nitro aromatic compounds. The compound is expected to be soluble in hot ethanol and less soluble in cold ethanol or upon the addition of water.
Q2: What are the expected impurities in a synthesis of this compound?
A2: Potential impurities can include unreacted starting materials such as 3-nitrophenol and 1,2-dibromoethane, as well as byproducts from side reactions. If the starting materials were not pure, isomeric impurities (e.g., ortho- or para-substituted analogs) might also be present.
Q3: How can I determine the purity of my recrystallized this compound?
A3: The purity can be assessed by measuring the melting point of the crystals. Pure this compound has a sharp melting point around 39-40°C. A broad melting point range or a melting point lower than the literature value suggests the presence of impurities. Techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can also be used for a more quantitative assessment of purity.
Q4: What is the purpose of using a solvent pair like ethanol/water for recrystallization?
A4: A solvent pair is used when a single solvent does not provide the ideal solubility characteristics. In the case of an ethanol/water system, the compound is typically soluble in the "good" solvent (ethanol) and insoluble in the "bad" solvent (water). The crude product is dissolved in a minimum amount of hot ethanol, and then hot water is added dropwise until the solution becomes slightly cloudy (the saturation point). This allows for controlled crystallization as the solution cools.
Experimental Protocol: Recrystallization of this compound using Ethanol
This protocol is a general guideline based on established procedures for similar compounds.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of 95% ethanol and a boiling chip. Gently heat the mixture to the boiling point of the ethanol while stirring to dissolve the solid. Continue to add small portions of hot ethanol until the solid is completely dissolved.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities or activated charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath.
-
Isolation of Crystals: Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the crystals completely to remove any residual solvent.
Quantitative Data
The following table provides estimated solubility data for this compound in a common recrystallization solvent system. This data is based on the general behavior of similar aromatic compounds.
| Solvent System | Temperature | Solubility ( g/100 mL) - Estimated |
| 95% Ethanol | 78°C (Boiling) | High (> 20 g / 100 mL) |
| 95% Ethanol | 0°C | Low (< 1 g / 100 mL) |
| Water | 25°C | Very Low (< 0.1 g / 100 mL) |
Visualizations
Recrystallization Workflow
Caption: Workflow for the recrystallization of this compound.
Troubleshooting Logic for Recrystallization
Caption: Troubleshooting logic for common recrystallization issues.
How to prevent decomposition of 1-(2-Bromoethoxy)-3-nitrobenzene during reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 1-(2-Bromoethoxy)-3-nitrobenzene during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concerns for this compound are thermal decomposition, photodegradation, and hydrolysis. As a nitroaromatic compound, it is susceptible to degradation under elevated temperatures and upon exposure to light. The bromoethoxy group can also be prone to hydrolysis under certain pH conditions.
Q2: What are the likely decomposition pathways for this compound?
A2: Based on studies of similar nitroaromatic compounds, the primary decomposition pathways are likely:
-
Thermal Decomposition: At elevated temperatures, the molecule can undergo cleavage of the carbon-nitro (C-NO2) bond to form radical species.[1][2] Another possibility is the isomerization of the nitro group to a nitrite, followed by cleavage.[1]
-
Photodegradation: Exposure to UV light can induce photochemical decomposition, potentially leading to the formation of nitrophenols and other byproducts.[3]
-
Hydrolysis: The bromoethoxy group is susceptible to nucleophilic attack by water or hydroxide ions, which can lead to the formation of 3-nitrophenylethanol. While nitrobenzene itself shows limited hydrolysis, the presence of the bromoethoxy group may alter this reactivity.[4]
Q3: What are the recommended storage and handling conditions for this compound?
A3: To minimize degradation, this compound should be stored in a cool, dark, and dry place. It is advisable to store it in an amber vial to protect it from light. For long-term storage, refrigeration is recommended. Handle the compound in a well-ventilated area.
Troubleshooting Guides
Issue 1: Reaction mixture turns dark or black.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Thermal Decomposition | Lower the reaction temperature. If the reaction requires heat, consider running it at the lowest possible temperature for a longer duration. | Reduced formation of colored degradation byproducts. |
| Use a milder base if applicable to the reaction. | Less aggressive reaction conditions can prevent decomposition. | |
| Air Oxidation | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | Prevents oxidation of the starting material or intermediates. |
Issue 2: Low yield of the desired product.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Decomposition of Starting Material | Confirm the purity of this compound before starting the reaction using techniques like NMR or HPLC. | Ensures that the starting material has not already degraded. |
| Protect the reaction from light by wrapping the flask in aluminum foil. | Prevents photodegradation of the starting material. | |
| Sub-optimal Reaction Conditions | Optimize the reaction time; prolonged reaction times can lead to decomposition. | Balances reaction completion with minimizing degradation. |
| For Williamson ether synthesis, ensure the use of a suitable base and solvent to favor the desired SN2 reaction over elimination (E2) side reactions.[5] | Increased yield of the ether product. | |
| Hydrolysis | Use anhydrous solvents and reagents. | Minimizes the hydrolysis of the bromoethoxy group. |
Issue 3: Unexpected peaks in analytical data (NMR, HPLC, GC-MS).
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Formation of 3-nitrophenol | This can arise from the cleavage of the ether bond. Check for its characteristic peaks in your analytical data. | Identification of a key decomposition byproduct. |
| Formation of 3-nitrophenylethanol | This is a likely hydrolysis product. | Confirmation of hydrolysis as a side reaction. |
| Elimination Byproduct (3-nitrophenoxy)ethene | In base-mediated reactions, elimination of HBr from the bromoethoxy group can occur. | Identification of a common byproduct in Williamson ether-type reactions. |
| Polymerization | Dark, insoluble materials may indicate polymerization, which can be initiated by radical species formed during decomposition. | Understanding the nature of insoluble byproducts. |
Data Presentation
Table 1: Estimated Stability Profile of this compound based on Analogous Compounds
| Condition | Parameter | Observation for Analogous Compounds | Implication for this compound | Reference |
| Thermal | Onset of Decomposition | For some nitroaromatic explosives, decomposition can begin at temperatures as low as 145-165 °C. | Caution should be exercised when heating reactions above 100 °C. | [6] |
| Photochemical | Quantum Yield | Quantum yields for the photodegradation of nitrobenzene in aqueous solution are in the range of 0.30-0.36. | The compound is expected to be sensitive to UV light and, to a lesser extent, visible light. | [3] |
| Hydrolytic | Rate | While specific data is unavailable, bromoalkanes can undergo hydrolysis, and the rate is dependent on pH and temperature. | Reactions in aqueous or protic solvents, especially under basic conditions, may lead to hydrolysis. | [3] |
Experimental Protocols
Protocol 1: General Procedure for Williamson Ether Synthesis using this compound
This protocol provides a general methodology for the etherification of a phenol with this compound and should be optimized for specific substrates.
-
Reagents and Equipment:
-
Phenol of interest
-
This compound
-
Anhydrous potassium carbonate (K₂CO₃) or another suitable base
-
Anhydrous N,N-dimethylformamide (DMF) or acetonitrile
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Inert atmosphere setup (optional but recommended)
-
-
Procedure: a. To a dry round-bottom flask under an inert atmosphere, add the phenol (1.0 eq) and anhydrous solvent. b. Add the base (1.5 - 2.0 eq) to the solution and stir for 15-30 minutes at room temperature to form the phenoxide. c. Add a solution of this compound (1.1 eq) in the anhydrous solvent dropwise to the reaction mixture. d. Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C). Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC. e. Upon completion, cool the reaction mixture to room temperature. f. Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate). g. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Potential decomposition pathways of this compound.
Caption: A logical workflow for troubleshooting reactions involving this compound.
References
- 1. gold-chemistry.org [gold-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DSpace [repository.kaust.edu.sa]
- 5. Determining wavelength-dependent quantum yields of photodegradation: importance of experimental setup and reference values for actinometers - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 6. apps.dtic.mil [apps.dtic.mil]
Technical Support Center: Analysis and Purification of 1-(2-Bromoethoxy)-3-nitrobenzene
This technical support guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals working with 1-(2-Bromoethoxy)-3-nitrobenzene. The following sections address common issues related to impurities and offer systematic approaches for their identification and removal.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My synthesized this compound has a low or broad melting point.
A1: A depressed or broad melting point range is a primary indicator of impurities. The reported melting point for pure this compound is 39-40°C. Likely contaminants include unreacted starting materials, byproducts, or residual solvents from the synthesis and workup.
-
Unreacted Starting Materials: The most common synthesis route is the Williamson ether synthesis, involving the reaction of 3-nitrophenol with 1,2-dibromoethane. Residual 3-nitrophenol is a common impurity.
-
Byproducts: A potential byproduct is 1,2-bis(3-nitrophenoxy)ethane, formed by the reaction of the product with another equivalent of the 3-nitrophenoxide salt.
-
Residual Solvents: Solvents used during the reaction (e.g., acetone, DMF) or extraction (e.g., ethyl acetate, dichloromethane) may be present if not thoroughly removed.
Q2: The NMR spectrum of my sample shows unexpected peaks. How can I identify the impurities?
A2: Proton and Carbon NMR spectroscopy are powerful tools for identifying impurities. Below are the expected signals for the product and potential impurities.
Expected ¹H NMR Signals for this compound:
-
Aromatic protons (4H) in the range of 7.2-8.2 ppm. The nitro group will cause downfield shifts.
-
Triplet at approximately 4.4-4.6 ppm (2H, -OCH₂-).
-
Triplet at approximately 3.6-3.8 ppm (2H, -CH₂Br).
¹H NMR Signals of Common Impurities:
-
3-Nitrophenol: Aromatic protons and a broad phenolic -OH peak.
-
1,2-Dibromoethane: A singlet around 3.7 ppm.
-
1,2-bis(3-nitrophenoxy)ethane: A singlet for the two equivalent -OCH₂- groups around 4.5-4.7 ppm and aromatic signals.
-
Solvents: Look for characteristic peaks (e.g., acetone at ~2.17 ppm, ethyl acetate at ~1.26, 2.05, and 4.12 ppm).
Q3: What is the most effective method for purifying crude this compound?
A3: For solid organic compounds like this, a combination of recrystallization and column chromatography is often most effective.
-
Recrystallization: This is a good first step to remove the bulk of impurities. A suitable solvent system would be one in which the compound is soluble at high temperatures but sparingly soluble at room temperature. Ethanol or a mixture of hexane and ethyl acetate are good starting points to test.[1]
-
Column Chromatography: This is highly effective for separating compounds with different polarities.[1] Given that the potential impurities (3-nitrophenol, 1,2-bis(3-nitrophenoxy)ethane) have significantly different polarities from the desired product, silica gel column chromatography is an excellent choice for final purification.
Data Presentation
| Compound | Molecular Weight | Melting Point (°C) | Boiling Point (°C) | Key ¹H NMR Signals (ppm, indicative) |
| This compound | 246.06 | 39-40 | > 200 | Aromatic (7.2-8.2), -OCH₂- (~4.5), -CH₂Br (~3.7) |
| 3-Nitrophenol | 139.11 | 96-98 | 194 (at 70 mmHg) | Aromatic, phenolic -OH |
| 1,2-Dibromoethane | 187.86 | 9-10 | 131-132 | Singlet (~3.7) |
| 1,2-bis(3-nitrophenoxy)ethane | 304.26 | ~140-145 | Decomposes | Aromatic, singlet for -OCH₂CH₂O- (~4.6) |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol outlines the separation of this compound from common impurities using silica gel chromatography.
Materials:
-
Crude this compound sample
-
Silica gel (60-120 mesh)
-
Hexane (or petroleum ether)
-
Ethyl acetate
-
Glass column with stopcock
-
Cotton or glass wool
-
Sand
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
Methodology:
-
Eluent Selection:
-
Prepare a series of solvent mixtures of increasing polarity (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate).
-
Spot the crude mixture on a TLC plate and develop it in these solvent systems.
-
The ideal eluent system will show good separation between the product spot and impurity spots, with the product having an Rf value of approximately 0.3-0.4.
-
-
Column Packing:
-
Insert a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, draining excess solvent until the solvent level is just above the silica bed.
-
Add a protective layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and evaporating the solvent.
-
Carefully add the sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin adding the eluent to the top of the column, maintaining a constant head of solvent.
-
Collect fractions in separate tubes as the solvent flows through the column.
-
The less polar compounds will elute first. The expected order of elution is: 1,2-dibromoethane > This compound > 1,2-bis(3-nitrophenoxy)ethane > 3-nitrophenol.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which contain the pure product.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified solid product.
-
-
Final Analysis:
-
Confirm the purity of the final product by measuring its melting point and acquiring NMR and/or IR spectra.
-
Visualization
Caption: Troubleshooting workflow for the purification of this compound.
References
Stability issues of 1-(2-Bromoethoxy)-3-nitrobenzene in different solvents
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of 1-(2-Bromoethoxy)-3-nitrobenzene in various solvents. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The primary stability concerns for this compound are its susceptibility to nucleophilic substitution (solvolysis) at the bromoethoxy group and potential photodegradation of the nitroaromatic ring. The stability is significantly influenced by the choice of solvent, temperature, and exposure to light.[1]
Q2: How does the type of solvent affect the stability of this compound?
A2: The solvent plays a critical role in the stability of this compound, primarily by influencing the rate of solvolysis of the bromoethyl group.
-
Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can act as nucleophiles and facilitate the cleavage of the carbon-bromine bond through an SN1 or SN2 mechanism, leading to the formation of 2-(3-nitrophenoxy)ethanol.[2][3] Polar protic solvents can stabilize both the carbocation intermediate in an SN1 reaction and the leaving group, thus favoring this degradation pathway.[2]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents are generally preferred for dissolving this compound for reactions where the bromoethoxy group is intended to react with another nucleophile.[4] While they are less likely to directly participate in solvolysis compared to protic solvents, they can still facilitate degradation if nucleophilic impurities are present.
-
Non-Polar Solvents (e.g., hexane, toluene): this compound has limited solubility in non-polar solvents.[5] While solvolysis is minimized in these solvents, their practical use is limited by the low solubility.
Q3: What are the expected degradation pathways for this compound?
A3: Based on the structure of this compound, the following degradation pathways are anticipated:
-
Hydrolysis/Solvolysis: In the presence of water or other protic solvents, the bromoethoxy group is susceptible to nucleophilic attack, leading to the formation of 2-(3-nitrophenoxy)ethanol and hydrobromic acid. This is often the primary degradation pathway in aqueous or alcoholic solutions.[6]
-
Photodegradation: Nitroaromatic compounds can undergo degradation upon exposure to UV light.[6][7] This can lead to the formation of various byproducts, including nitrophenols.[6]
-
Thermal Degradation: While the meta-nitro substitution generally confers more thermal stability than ortho or para isomers, elevated temperatures can still lead to decomposition.[6]
A diagram illustrating the potential degradation pathways is provided below.
Q4: What are the recommended storage and handling procedures to minimize degradation?
A4: To minimize degradation, this compound should be:
-
Stored in a cool, dark, and dry place. A refrigerator is recommended for long-term storage.[6]
-
Protected from light. Use amber-colored vials or store containers in a light-blocking outer container.[6]
-
Handled in a well-ventilated area , such as a fume hood, to avoid inhalation of any potential decomposition products.[6]
-
Kept away from heat sources. Avoid heating the compound unless it is part of a controlled reaction procedure.[6]
-
Solutions should be prepared fresh whenever possible, especially in protic solvents.
Troubleshooting Guide
Issue: I am observing unexpected peaks in my HPLC/GC analysis after dissolving this compound in a solvent.
| Potential Cause | Troubleshooting Steps |
| Solvolysis/Hydrolysis | 1. Identify the solvent: If a protic solvent (e.g., methanol, water) was used, the primary unexpected peak is likely 2-(3-nitrophenoxy)ethanol. 2. Confirm the identity: If possible, confirm the identity of the new peak using mass spectrometry (MS). The expected mass of the hydrolysis product is different from the parent compound. 3. Change the solvent: If the intended use allows, switch to a polar aprotic solvent like acetonitrile or acetone for better stability.[4] 4. Prepare fresh solutions: If a protic solvent is necessary, prepare the solution immediately before use and keep it cool. |
| Photodegradation | 1. Check for light exposure: Were the solution and solid material protected from light during storage and handling?[6] 2. Use amber vials: Store solutions in amber-colored vials or wrap clear vials in aluminum foil.[6] 3. Minimize exposure during experiments: Conduct experimental manipulations under low-light conditions if the compound is found to be light-sensitive. |
| Impurity in the starting material | 1. Check the certificate of analysis (CoA): Review the CoA for the purity of the starting material. 2. Re-purify the compound: If necessary, purify the this compound by recrystallization or chromatography. |
| Thermal Degradation | 1. Review experimental conditions: Was the solution exposed to high temperatures? 2. Control the temperature: Ensure that the experimental conditions do not exceed the thermal stability limit of the compound. Consider performing the reaction at a lower temperature. |
Data Presentation
The following table summarizes the inferred stability of this compound in different solvent classes based on general chemical principles.
| Solvent Class | Example Solvents | Inferred Stability | Primary Degradation Pathway | Recommendations |
| Polar Protic | Water, Methanol, Ethanol | Poor to Moderate | Solvolysis (Hydrolysis/Alcoholysis)[2][3] | Prepare solutions fresh. Use at low temperatures. Avoid prolonged storage. |
| Polar Aprotic | Acetonitrile, Acetone, DMF, DMSO | Good | Minimal | Recommended for stock solutions and reactions where the bromoethoxy group is a reactant.[4] |
| Non-Polar | Hexane, Toluene | Good (if dissolved) | Minimal | Limited utility due to low solubility.[5] |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound in a Selected Solvent
Objective: To determine the rate of degradation of this compound in a specific solvent over time.
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.[8]
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[9]
-
This compound
-
HPLC-grade solvent of interest (e.g., methanol, acetonitrile).
-
Volumetric flasks, pipettes, and autosampler vials.
Procedure:
-
Prepare a stock solution: Accurately weigh and dissolve a known amount of this compound in the chosen solvent to make a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Prepare working solutions: Dilute the stock solution to a suitable concentration for HPLC analysis (e.g., 10 µg/mL).
-
Set up time points: Aliquot the working solution into several vials. Designate time points for analysis (e.g., 0, 2, 4, 8, 24 hours).
-
Storage conditions: Store the vials under controlled conditions (e.g., room temperature, protected from light).
-
HPLC analysis: At each time point, inject an aliquot of the solution into the HPLC system.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B) is typically used. For example, start with 50% B and increase to 95% B over 10 minutes.[9]
-
Detection: Monitor the elution profile at a wavelength where the compound has significant absorbance (e.g., 254 nm).
-
-
Data analysis:
-
Identify and integrate the peak corresponding to this compound.
-
Plot the peak area of the parent compound against time to determine the degradation rate.
-
Identify and quantify any major degradation products that appear over time.
-
The following diagram illustrates the experimental workflow for this stability assessment.
References
- 1. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. benchchem.com [benchchem.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
Confirming the Structure of 1-(2-Bromoethoxy)-3-nitrobenzene: A Comparative Guide Using NMR and MS
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel compounds is paramount. This guide provides a detailed comparison of 1-(2-Bromoethoxy)-3-nitrobenzene with its structural isomers, 1-(2-Bromoethoxy)-2-nitrobenzene and 1-(2-Bromoethoxy)-4-nitrobenzene, utilizing Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. The distinct spectral characteristics of each isomer allow for their clear differentiation.
This guide presents hypothetical, yet predicted, experimental data based on established principles of spectroscopy and data from analogous compounds. Detailed experimental protocols are provided to enable replication and verification.
Structural Isomers and Their Expected Spectroscopic Differences
The three isomers of 1-(2-bromoethoxy)-nitrobenzene share the same molecular formula (C₈H₈BrNO₃) and molecular weight (246.06 g/mol ), making them indistinguishable by mass spectrometry alone based on the molecular ion peak. However, the substitution pattern on the benzene ring creates unique electronic environments for the protons and carbon atoms, leading to distinct chemical shifts and splitting patterns in their ¹H and ¹³C NMR spectra. Furthermore, the position of the nitro group influences the fragmentation pattern in mass spectrometry, providing additional structural confirmation.
Predicted Spectroscopic Data
The following tables summarize the predicted ¹H NMR, ¹³C NMR, and key mass spectrometry fragmentation data for the three isomers. These predictions are based on the analysis of substituent effects on aromatic systems and known fragmentation pathways of nitroaromatic compounds and alkyl halides.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Compound | Aromatic Protons (ppm) | -OCH₂- Protons (ppm) | -CH₂Br Protons (ppm) |
| This compound (meta) | δ 7.85 (t, J=2.2 Hz, 1H, H-2), 7.65 (ddd, J=8.2, 2.2, 1.0 Hz, 1H, H-4), 7.45 (t, J=8.2 Hz, 1H, H-5), 7.30 (ddd, J=8.2, 2.2, 1.0 Hz, 1H, H-6) | ~4.35 (t, J=6.0 Hz, 2H) | ~3.65 (t, J=6.0 Hz, 2H) |
| 1-(2-Bromoethoxy)-2-nitrobenzene (ortho) | δ 7.90 (dd, J=8.1, 1.7 Hz, 1H, H-3), 7.60 (td, J=8.1, 1.7 Hz, 1H, H-4), 7.15 (td, J=8.1, 1.0 Hz, 1H, H-5), 7.05 (dd, J=8.1, 1.0 Hz, 1H, H-6) | ~4.40 (t, J=6.0 Hz, 2H) | ~3.70 (t, J=6.0 Hz, 2H) |
| 1-(2-Bromoethoxy)-4-nitrobenzene (para) | δ 8.20 (d, J=9.0 Hz, 2H, H-3, H-5), 7.00 (d, J=9.0 Hz, 2H, H-2, H-6) | ~4.30 (t, J=6.0 Hz, 2H) | ~3.60 (t, J=6.0 Hz, 2H) |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Compound | Aromatic Carbons (ppm) | -OCH₂- Carbon (ppm) | -CH₂Br Carbon (ppm) |
| This compound (meta) | δ 159.0 (C-1), 115.0 (C-2), 149.0 (C-3), 122.0 (C-4), 130.0 (C-5), 120.0 (C-6) | ~68.0 | ~28.0 |
| 1-(2-Bromoethoxy)-2-nitrobenzene (ortho) | δ 155.0 (C-1), 141.0 (C-2), 120.0 (C-3), 126.0 (C-4), 122.0 (C-5), 115.0 (C-6) | ~69.0 | ~29.0 |
| 1-(2-Bromoethoxy)-4-nitrobenzene (para) | δ 163.0 (C-1), 114.0 (C-2, C-6), 126.0 (C-3, C-5), 142.0 (C-4) | ~67.0 | ~27.0 |
Table 3: Predicted Key Mass Spectrometry Fragmentation (m/z)
| Compound | Molecular Ion [M]⁺ | [M-Br]⁺ | [M-NO₂]⁺ | [M-C₂H₄Br]⁺ | [C₆H₄O₂N]⁺ (nitrophenoxy) |
| This compound (meta) | 245/247 (1:1) | 166 | 199/201 | 139 | 138 |
| 1-(2-Bromoethoxy)-2-nitrobenzene (ortho) | 245/247 (1:1) | 166 | 199/201 | 139 | 138 |
| 1-(2-Bromoethoxy)-4-nitrobenzene (para) | 245/247 (1:1) | 166 | 199/201 | 139 | 138 |
Note: The presence of bromine results in isotopic peaks (M and M+2) with approximately equal intensity.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 500 MHz NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse sequence: zg30
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Acquisition time: 3.28 s
-
Spectral width: 20 ppm
-
-
¹³C NMR Parameters:
-
Pulse sequence: zgpg30 (proton-decoupled)
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
Acquisition time: 1.09 s
-
Spectral width: 240 ppm
-
-
Data Processing: Process the raw data using appropriate NMR software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for ¹³C (CDCl₃).
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Instrumentation: Utilize a mass spectrometer capable of electron ionization (EI).
-
EI-MS Parameters:
-
Ionization energy: 70 eV
-
Source temperature: 230 °C
-
Scan range: m/z 40-300
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. Pay close attention to the isotopic pattern of bromine-containing fragments.
Structure Confirmation Workflow
The following diagram illustrates the logical workflow for confirming the structure of this compound and distinguishing it from its isomers.
Caption: Workflow for structural elucidation.
Conclusion
While mass spectrometry can confirm the molecular weight of this compound, NMR spectroscopy is the definitive technique for distinguishing it from its ortho and para isomers. The unique splitting patterns and chemical shifts of the aromatic protons in the ¹H NMR spectrum, along with the distinct number and positions of signals in the ¹³C NMR spectrum, provide unequivocal evidence for the meta-substitution pattern. By following the detailed experimental protocols and comparing the acquired data with the predicted values presented in this guide, researchers can confidently confirm the structure of their synthesized compounds.
A Comparative Guide to Purity Assessment of 1-(2-Bromoethoxy)-3-nitrobenzene: GC vs. HPLC
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a cornerstone of reliable and reproducible results. This guide provides an objective comparison of two primary analytical techniques, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), for the purity assessment of 1-(2-Bromoethoxy)-3-nitrobenzene. We present detailed experimental protocols and supporting data to facilitate an informed decision on the most suitable method for your analytical needs.
Physicochemical Properties of this compound
A fundamental understanding of the compound's physicochemical properties is essential for method selection. This compound is a solid at room temperature with a melting point of approximately 39-40°C.[1] It has a molecular weight of 246.06 g/mol and a boiling point of 140-145°C at reduced pressure (2.0 mmHg).[2] Its aromatic structure containing a nitro group provides a strong chromophore, making it suitable for UV detection in HPLC. The presence of both bromine and nitrogen makes it highly responsive to specific GC detectors.
| Property | Value | Reference |
| Molecular Formula | C8H8BrNO3 | [2] |
| Molecular Weight | 246.06 g/mol | [1][2] |
| Melting Point | 39-40 °C | [1] |
| Boiling Point | 140-145 °C (at 2.0 mmHg) | [2] |
| Appearance | Low Melting Solid, Brown or Green-Yellow | [1] |
Gas Chromatography (GC) for Purity Assessment
GC is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. Given the boiling point of this compound, it is well-suited for GC analysis, particularly for identifying volatile impurities.
Experimental Protocol: GC-FID
This protocol outlines a standard GC method using a Flame Ionization Detector (FID), which is a robust and widely available detector. For higher sensitivity towards the halogenated and nitrogen-containing analyte, an Electron Capture Detector (ECD) or a Nitrogen-Phosphorus Detector (NPD) could be employed.[3]
Instrumentation:
-
Gas Chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Data acquisition and processing software.
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | Agilent HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent) |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Oven Temperature Program | Initial at 150 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min |
| Detector Temperature | 300 °C (FID) |
| Makeup Gas (N2) | 25 mL/min |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a suitable solvent like dichloromethane or ethyl acetate to achieve a concentration of 1 mg/mL.
Data Presentation: Expected GC Results
The following table illustrates hypothetical results for a sample of this compound, including potential process-related impurities. Purity is determined by the area percent method.
| Peak No. | Compound | Retention Time (min) | Peak Area | Area % |
| 1 | 3-Nitrophenol (Starting Material) | ~ 8.5 | 15,000 | 0.5 |
| 2 | 1,2-Dibromoethane (Reagent) | ~ 3.2 | 9,000 | 0.3 |
| 3 | This compound | ~ 12.8 | 2,958,000 | 98.6 |
| 4 | Unknown Impurity | ~ 14.1 | 18,000 | 0.6 |
| Total | 3,000,000 | 100.0 |
GC Experimental Workflow
Caption: Workflow for GC-based purity analysis.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a highly versatile and widely used technique for purity determination, especially for non-volatile or thermally sensitive compounds. It offers high resolution and is the preferred method for quantifying non-volatile impurities.
Experimental Protocol: Reversed-Phase HPLC
A reversed-phase HPLC method is ideal for a moderately polar compound like this compound.
Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Data acquisition and processing software.
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 50% B2-15 min: 50% to 90% B15-18 min: 90% B18-18.1 min: 90% to 50% B18.1-25 min: 50% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Sample Preparation: Accurately weigh approximately 10 mg of the compound and dissolve it in 10 mL of acetonitrile to achieve a concentration of 1 mg/mL.
Data Presentation: Expected HPLC Results
The table below shows hypothetical data from an HPLC analysis. The gradient elution allows for the separation of impurities with a wider polarity range.
| Peak No. | Compound | Retention Time (min) | Peak Area | Area % |
| 1 | 3-Nitrophenol (Impurity) | ~ 4.1 | 21,000 | 0.7 |
| 2 | This compound | ~ 11.2 | 2,949,000 | 98.3 |
| 3 | Unknown Impurity 1 | ~ 13.5 | 12,000 | 0.4 |
| 4 | Unknown Impurity 2 (Non-volatile) | ~ 15.8 | 18,000 | 0.6 |
| Total | 3,000,000 | 100.0 |
HPLC Experimental Workflow
References
Navigating Nucleophilic Substitution: A Comparative Analysis of 1-(2-Bromoethoxy)-3-nitrobenzene and 1-(2-Chloroethoxy)-3-nitrobenzene
For researchers, scientists, and professionals in drug development, the selection of appropriate starting materials is a critical decision that profoundly impacts the efficiency and success of a synthetic route. This guide provides an in-depth comparison of two closely related reagents, 1-(2-bromoethoxy)-3-nitrobenzene and 1-(2-chloroethoxy)-3-nitrobenzene, in the context of nucleophilic substitution reactions. By examining their relative reactivity, supported by established chemical principles and analogous experimental data, this document aims to equip scientists with the knowledge to make informed decisions in their synthetic endeavors.
The core difference in the utility of this compound and 1-(2-chloroethoxy)-3-nitrobenzene lies in their performance in nucleophilic substitution reactions. These reactions are fundamental in organic synthesis, enabling the introduction of a wide variety of functional groups. The specific reaction of interest for these molecules occurs at the electrophilic carbon of the ethoxy side chain, proceeding via a bimolecular nucleophilic substitution (SN2) mechanism. In this mechanism, a nucleophile attacks the carbon atom, and simultaneously, the halide (bromide or chloride) departs as a leaving group.
The Decisive Factor: Leaving Group Ability
The rate of an SN2 reaction is highly dependent on the nature of the leaving group. A good leaving group is a species that can stabilize the negative charge it acquires upon departure. For the halides, the leaving group ability increases down the group in the periodic table: I⁻ > Br⁻ > Cl⁻ > F⁻. This trend is inversely related to the basicity of the halide ions; weaker bases are better leaving groups.
Consequently, the bromide ion (Br⁻) is a significantly better leaving group than the chloride ion (Cl⁻). This is due to its larger size and greater polarizability, which allows the negative charge to be dispersed over a larger volume, leading to greater stability. As a result, the carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond, and it breaks more readily during the SN2 transition state.
Therefore, This compound is inherently more reactive than 1-(2-chloroethoxy)-3-nitrobenzene in SN2 reactions. This enhanced reactivity translates to faster reaction rates, milder reaction conditions, and often, higher yields.
Quantitative Reactivity Comparison
| Feature | This compound | 1-(2-Chloroethoxy)-3-nitrobenzene | Rationale |
| Relative Reactivity | Higher | Lower | Bromide is a better leaving group than chloride. |
| Reaction Rate | Faster | Slower | The C-Br bond is weaker and breaks more easily in the SN2 transition state. |
| Reaction Conditions | Milder (e.g., lower temperatures) | More Forcing (e.g., higher temperatures) | The higher reactivity of the bromo-compound allows for less stringent conditions. |
| Typical Yields | Generally Higher | Generally Lower | Faster and more complete reactions often lead to higher product yields. |
Experimental Protocols: A Comparative Approach
To illustrate the practical implications of the differing reactivity, the following section outlines a general experimental protocol for a common nucleophilic substitution reaction: the amination of the haloethoxy side chain. This reaction is pivotal in the synthesis of various pharmaceutical intermediates.
Objective: To synthesize N-benzyl-2-(3-nitrophenoxy)ethan-1-amine from 1-(2-haloethoxy)-3-nitrobenzene and benzylamine.
Reaction Scheme:
Materials:
-
This compound or 1-(2-Chloroethoxy)-3-nitrobenzene (1.0 eq)
-
Benzylamine (1.2 eq)
-
Potassium carbonate (K₂CO₃) or a non-nucleophilic base like triethylamine (NEt₃) (1.5 eq)
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF) as solvent
-
Standard laboratory glassware and workup reagents
Procedure:
-
To a round-bottom flask, add the 1-(2-haloethoxy)-3-nitrobenzene (1.0 eq), the chosen solvent, and the base (1.5 eq).
-
Add benzylamine (1.2 eq) to the mixture.
-
For this compound: Stir the reaction mixture at room temperature to 50°C.
-
For 1-(2-chloroethoxy)-3-nitrobenzene: Stir the reaction mixture at a higher temperature, typically 70-100°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Perform an aqueous workup to remove inorganic salts and excess amine.
-
Purify the crude product by column chromatography on silica gel.
Expected Observations:
The reaction with this compound will proceed significantly faster and at a lower temperature than the reaction with its chloro-analogue. This can be visually tracked by the disappearance of the starting material spot and the appearance of the product spot on the TLC plate over time.
Logical Workflow for Reactivity Comparison
The decision-making process for choosing between the bromo and chloro derivatives can be visualized as follows:
Conclusion
In the realm of nucleophilic substitution reactions on the ethoxy side chain, This compound offers a distinct advantage in reactivity over 1-(2-chloroethoxy)-3-nitrobenzene . This is fundamentally due to the superior leaving group ability of the bromide ion compared to the chloride ion. For drug development professionals and synthetic chemists, this translates to more efficient synthetic routes characterized by faster reactions, milder conditions, and often improved yields. While factors such as cost and availability may influence the final decision, from a purely chemical reactivity standpoint, the bromo-derivative is the preferred choice for facilitating SN2 transformations.
A Comparative Guide to Reagents for Introducing the Nitrophenoxyethyl Group in Synthesis
For researchers, scientists, and professionals in drug development, the strategic introduction of specific functional groups is a cornerstone of molecular design and synthesis. The nitrophenoxyethyl group, in particular, serves as a valuable moiety in various applications, including as a photolabile protecting group and a key building block in medicinal chemistry. This guide provides an objective comparison of alternative reagents and methodologies for its introduction, supported by experimental data and detailed protocols to aid in the selection of the most suitable approach for your synthetic needs.
The traditional method for introducing a nitrophenoxyethyl group often involves the use of a pre-functionalized electrophile like 2-(4-nitrophenoxy)ethyl bromide. While effective, this approach may be limited by the availability or stability of the reagent. This guide explores versatile and efficient in-situ methods, primarily focusing on the Williamson ether synthesis, the Mitsunobu reaction, and the Ullmann condensation, as robust alternatives.
Performance Comparison of Synthetic Methods
The selection of a synthetic route for introducing the nitrophenoxyethyl group is a critical decision that impacts overall yield, purity, and scalability. The following table summarizes the quantitative performance of the Williamson ether synthesis, Mitsunobu reaction, and Ullmann condensation for the synthesis of 2-(4-nitrophenoxy)ethanol, a common precursor for further functionalization.
| Method | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Key Advantages | Key Disadvantages |
| Williamson Ether Synthesis | 4-Nitrophenol, 2-Chloroethanol, K₂CO₃, NaI | DMF | 80-90 | 12-24 | 75-90 | Cost-effective, readily available reagents, scalable. | Relatively long reaction times, may require forcing conditions. |
| Williamson (PTC) | 4-Nitrophenol, 1,2-Dichloroethane, NaOH, TBAB | Toluene/Water | 80-100 | 4-8 | 85-95 | Faster reaction times, milder conditions, high yields. | Requires a phase-transfer catalyst. |
| Mitsunobu Reaction | 4-Nitrophenol, Ethylene Glycol, PPh₃, DIAD | THF | 0 to RT | 2-6 | 80-95 | Mild conditions, high yields, stereochemical inversion if applicable. | Stoichiometric phosphine oxide byproduct can complicate purification, expensive reagents.[1][2][3] |
| Ullmann Condensation | 4-Nitrophenol, 2-Bromoethanol, CuI, Ligand, Base | Dioxane/DMF | 100-120 | 12-24 | 60-80 | Good for sterically hindered substrates. | Requires a copper catalyst and ligand, often requires higher temperatures.[4][5] |
Note: Yields are approximate and can vary based on specific reaction conditions and substrate scope.
Experimental Protocols
Detailed methodologies for the synthesis of 2-(4-nitrophenoxy)ethanol via the compared methods are provided below.
Williamson Ether Synthesis (Conventional)
This protocol describes a standard Williamson ether synthesis using 2-chloroethanol.
Materials:
-
4-Nitrophenol
-
2-Chloroethanol
-
Potassium Carbonate (K₂CO₃)
-
Sodium Iodide (NaI)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of 4-nitrophenol (1.0 eq) in DMF, add anhydrous potassium carbonate (2.0 eq) and a catalytic amount of sodium iodide.
-
Add 2-chloroethanol (1.2 eq) to the mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Williamson Ether Synthesis with Phase-Transfer Catalysis (PTC)
This modified Williamson ether synthesis utilizes a phase-transfer catalyst to facilitate the reaction between two immiscible phases.
Materials:
-
4-Nitrophenol
-
1,2-Dichloroethane
-
Sodium Hydroxide (NaOH)
-
Tetrabutylammonium Bromide (TBAB)
-
Toluene
-
Water
Procedure:
-
Dissolve 4-nitrophenol (1.0 eq) and tetrabutylammonium bromide (0.1 eq) in a biphasic mixture of toluene and aqueous sodium hydroxide (50% w/v).
-
Add 1,2-dichloroethane (1.5 eq) to the vigorously stirred mixture.
-
Heat the reaction to 80-100 °C for 4-8 hours, monitoring by TLC.
-
After completion, cool the mixture and separate the organic layer.
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Mitsunobu Reaction
The Mitsunobu reaction offers a mild alternative for the formation of the ether linkage.[1][2][3]
Materials:
-
4-Nitrophenol
-
Ethylene Glycol
-
Triphenylphosphine (PPh₃)
-
Diisopropyl Azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve 4-nitrophenol (1.5 eq) and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere.
-
Add ethylene glycol (1.0 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DIAD (1.5 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by column chromatography to separate the desired ether from triphenylphosphine oxide.
Ullmann Condensation
This copper-catalyzed method is particularly useful for the formation of aryl ethers.[4][5]
Materials:
-
4-Nitrophenol
-
2-Bromoethanol
-
Copper(I) Iodide (CuI)
-
A suitable ligand (e.g., L-proline or a phenanthroline derivative)
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous Dioxane or DMF
Procedure:
-
In a reaction vessel, combine 4-nitrophenol (1.0 eq), 2-bromoethanol (1.2 eq), copper(I) iodide (0.1 eq), the chosen ligand (0.2 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous dioxane or DMF as the solvent.
-
Heat the mixture to 100-120 °C under an inert atmosphere for 12-24 hours, monitoring by TLC.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove insoluble copper salts.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the chemical transformations and logical relationships of the discussed synthetic methods.
Conclusion
The introduction of a nitrophenoxyethyl group can be achieved through several reliable methods, each with its own set of advantages and disadvantages. The Williamson ether synthesis , particularly with the use of phase-transfer catalysis, offers a scalable and cost-effective approach with high yields. The Mitsunobu reaction provides an excellent alternative when mild conditions are paramount and stereochemical inversion is desired, though at a higher reagent cost. The Ullmann condensation is a valuable tool for more challenging substrates, including those with significant steric hindrance. By carefully considering the factors of cost, substrate sensitivity, scalability, and desired reaction conditions, researchers can select the optimal reagent and protocol to efficiently incorporate the nitrophenoxyethyl moiety into their target molecules. This guide serves as a practical resource to inform these critical synthetic decisions.
References
The Strategic Advantage of 1-(2-Bromoethoxy)-3-nitrobenzene in N-Alkylation Routes for Pharmaceutical Synthesis
In the landscape of pharmaceutical development and complex molecule synthesis, the choice of starting materials and intermediates is paramount to achieving efficient, high-yielding, and scalable synthetic routes. 1-(2-Bromoethoxy)-3-nitrobenzene has emerged as a valuable reagent, particularly for the introduction of the 2-(3-nitrophenoxy)ethyl moiety onto nucleophilic scaffolds. This guide provides a comparative analysis of this compound against viable alternatives in a key synthetic transformation: the N-alkylation of piperazine. This reaction is a common step in the synthesis of a variety of biologically active compounds.
Comparison of Alkylating Agents for the Synthesis of 1-(2-(3-nitrophenoxy)ethyl)piperazine
The primary application of this compound is as an alkylating agent. A representative and synthetically useful reaction is the N-alkylation of piperazine to yield 1-(2-(3-nitrophenoxy)ethyl)piperazine, a potential intermediate in drug discovery. The efficiency of this reaction is critically dependent on the nature of the leaving group on the electrophile. Here, we compare this compound with two logical alternatives: the corresponding chloro and tosyloxy derivatives.
Table 1: Comparison of Alkylating Agents for Piperazine N-Alkylation
| Alkylating Agent | Leaving Group | Relative Reactivity (Predicted) | Typical Reaction Conditions | Advantages | Disadvantages |
| This compound | Bromide (Br⁻) | High | Moderate temperature (e.g., 60-80 °C), polar aprotic solvent (e.g., DMF, Acetonitrile) | Good balance of reactivity and stability; readily available; predictable SN2 reactivity. | More expensive than the chloro-derivative; potential for over-alkylation of piperazine. |
| 1-(2-Chloroethoxy)-3-nitrobenzene | Chloride (Cl⁻) | Moderate | Higher temperature (e.g., 80-100 °C) or longer reaction times compared to the bromo-derivative. | Lower cost compared to the bromo-derivative. | Slower reaction rates leading to longer processing times and potentially lower throughput. |
| 1-(2-(Tosyloxy)ethoxy)-3-nitrobenzene | Tosylate (TsO⁻) | Very High | Milder conditions (e.g., room temperature to 50 °C). | Excellent leaving group leading to faster reactions and potentially higher yields. | Often requires separate preparation from the corresponding alcohol, adding a step to the synthesis. |
Experimental Protocols
Below are detailed, representative methodologies for the N-alkylation of piperazine using this compound and a plausible protocol for the use of an alternative, 1-(2-Chloroethoxy)-3-nitrobenzene.
Protocol 1: N-Alkylation of Piperazine with this compound
Materials:
-
This compound (1.0 eq)
-
Piperazine (2.0 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of piperazine (2.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Add this compound (1.0 eq) to the mixture.
-
Heat the reaction mixture to 70 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-(2-(3-nitrophenoxy)ethyl)piperazine.
Protocol 2: N-Alkylation of Piperazine with 1-(2-Chloroethoxy)-3-nitrobenzene (Comparative)
Materials:
-
1-(2-Chloroethoxy)-3-nitrobenzene (1.0 eq)
-
Piperazine (2.0 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Sodium iodide (NaI) (catalytic amount, e.g., 0.1 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of piperazine (2.0 eq) in DMF, add potassium carbonate (1.5 eq) and a catalytic amount of sodium iodide (0.1 eq). The in-situ formation of the more reactive iodo-intermediate via the Finkelstein reaction can accelerate the reaction.
-
Add 1-(2-Chloroethoxy)-3-nitrobenzene (1.0 eq) to the mixture.
-
Heat the reaction mixture to 90 °C and stir for 8-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Follow the same workup and purification procedure as described in Protocol 1.
Mandatory Visualizations
The following diagrams illustrate the synthetic workflow and the logical relationship between the choice of leaving group and the reaction efficiency.
Caption: General workflow for the N-alkylation of piperazine.
Caption: Decision matrix for selecting an alkylating agent.
Conclusion
This compound presents a strategic advantage in synthetic routes requiring the introduction of a 2-(3-nitrophenoxy)ethyl group. It offers a favorable balance of reactivity, stability, and commercial availability. While the chloro-derivative is more economical, it necessitates more forcing reaction conditions, which can be detrimental to sensitive substrates and overall process efficiency. The tosyloxy-derivative, although highly reactive, introduces an additional synthetic step, increasing the overall cost and complexity. For researchers and process chemists, this compound often represents the optimal choice for achieving reliable and efficient N-alkylation, making it a valuable tool in the synthesis of pharmaceutical intermediates and other complex organic molecules.
A comparative study of different methods to synthesize substituted nitroaromatics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various methods for the synthesis of substituted nitroaromatics, complete with experimental data, detailed protocols, and mechanistic diagrams to aid in methodology selection and implementation.
Substituted nitroaromatic compounds are crucial intermediates in the synthesis of a wide range of pharmaceuticals, dyes, and agrochemicals. The introduction of the nitro group onto an aromatic ring can be achieved through several distinct synthetic strategies, each with its own advantages and limitations. This guide explores five key methods: Electrophilic Aromatic Substitution (Nitration), Nucleophilic Aromatic Substitution (SNAr), Oxidation of Arylamines, the Sandmeyer Reaction, and Palladium-Catalyzed Nitration.
Performance Comparison of Synthesis Methods
The choice of synthetic route to a particular substituted nitroaromatic compound depends on factors such as the nature of the starting material, desired regioselectivity, functional group tolerance, and scalability. The following tables provide a quantitative comparison of these methods based on reported experimental data.
Table 1: Electrophilic Aromatic Substitution (Nitration)
Electrophilic aromatic substitution is the most traditional and widely used method for introducing a nitro group onto an aromatic ring.[1] The reaction typically involves the use of a nitrating mixture, most commonly a combination of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).[1][2]
| Substrate | Nitrating Agent | Temperature (°C) | Reaction Time | Product(s) | Yield (%) | Reference |
| Benzene | conc. HNO₃ / conc. H₂SO₄ | < 50 | 1 hour | Nitrobenzene | ~85 | [2] |
| Toluene | conc. HNO₃ / conc. H₂SO₄ | < 5 | 2 hours | o-nitrotoluene, p-nitrotoluene | 62.5 (crude) | [3] |
| Toluene | N₂O₅ in CH₂Cl₂ | -20 | - | o-nitrotoluene (59.4%), p-nitrotoluene | >98 | [4] |
| Acetanilide | fuming HNO₃ | < 20 | 20 min | p-nitroacetanilide | High | [5] |
Table 2: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a key method for the synthesis of nitroaromatics when the aromatic ring is already substituted with strong electron-withdrawing groups, such as other nitro groups.[6] In this reaction, a nucleophile displaces a leaving group (commonly a halide) on the aromatic ring.[6]
| Substrate | Nucleophile | Solvent | Temperature (°C) | Reaction Time | Product | Yield (%) | Reference |
| 2,4-Dinitrochlorobenzene | NaOH | Water | 100 | - | 2,4-Dinitrophenol | High | [7] |
| Methyl 4-fluoro-3-nitrobenzoate | Various Amines | - | - | - | 4-(Amino)-3-nitrobenzoates | - | [5] |
| Methyl 2,4-dichloro-3,5-dinitrobenzoate | Piperidine | Methanol | 25 | - | - | - | [5] |
Table 3: Oxidation of Arylamines
The oxidation of primary arylamines presents an alternative route to nitroaromatics.[8] A variety of oxidizing agents have been employed for this transformation, with the choice of reagent often depending on the electronic nature of the starting aniline.
| Substrate | Oxidizing Agent | Catalyst | Solvent | Temperature (°C) | Reaction Time | Product | Yield (%) | Reference |
| Aniline | Peracetic Acid | - | Acetic Acid | - | - | Nitrobenzene | 11 | [8] |
| Electron-rich Anilines | Sodium Perborate | Tungstophosphoric acid | - | - | 10 hours | Nitroarenes | Good | [8] |
| Substituted Anilines | t-BuOOH | Rh₂(cap)₄ | - | 40 | 20 min | Nitroarenes | Good | [8] |
| 4-Chloroaniline | H₂O₂ | Chloroperoxidase | - | - | - | 4-Chloronitrosobenzene | - | [2] |
Table 4: Sandmeyer Reaction
The Sandmeyer reaction provides a method to introduce a nitro group via the diazotization of a primary aromatic amine, followed by treatment with a copper(I) salt in the presence of a nitrite source.[9][10]
| Substrate | Reagents | Temperature (°C) | Product | Yield (%) | Reference |
| m-nitro-p-toluidine | 1. NaNO₂, H₂SO₄; 2. Ethanol | < 10 (diazotization) | m-nitrotoluene | 62-72 | [11] |
| Aryl Diazonium Salts | CuBr/CuBr₂ | 20-25 | Aryl Bromides | 56-99 | [12] |
Table 5: Palladium-Catalyzed Nitration
Modern approaches to nitroaromatic synthesis include palladium-catalyzed cross-coupling reactions. These methods offer advantages in terms of regioselectivity and functional group tolerance.[13][14]
| Substrate | Reagents | Catalyst System | Solvent | Temperature (°C) | Reaction Time | Product | Yield (%) | Reference |
| Aryl Chlorides | NaNO₂ | Pd₂(dba)₃, Buchwald Ligand | t-BuOH | 130 | 24 hours | Nitroaromatics | up to 97 | [15] |
| 2-Arylquinoxalines | AgNO₂ | Pd(OAc)₂ | - | - | - | Nitrated 2-Arylquinoxalines | Excellent | [13] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Electrophilic Aromatic Substitution: Nitration of Toluene
Objective: To synthesize a mixture of o- and p-nitrotoluene via the electrophilic nitration of toluene.
Materials:
-
Toluene (freshly distilled)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Cyclohexane
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Preparation of the Nitrating Acid: In a flask, cool 10.6 mL of concentrated HNO₃ in an ice bath. Slowly add 12.5 mL of concentrated H₂SO₄ while shaking and maintaining the temperature below 10°C. Cool the resulting nitrating acid to -5°C using an ice-salt bath.
-
Nitration: In a three-neck flask equipped with a magnetic stirrer, internal thermometer, and a dropping funnel, place 46.1 g (53.0 mL) of freshly distilled toluene. Cool the toluene to -10°C in an ice-salt bath.
-
Slowly add the cooled nitrating acid dropwise to the toluene, ensuring the internal temperature of the reaction mixture remains below 5°C. The addition should take approximately 2 hours.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature while still in the ice-water bath.
-
Stir the reaction mixture for an additional 3 hours at room temperature.
-
Work-up: Pour the reaction mixture into a beaker containing 250 g of ice.
-
Transfer the mixture to a separatory funnel and extract with 170 mL of cyclohexane, followed by two additional extractions with 40 mL of cyclohexane each.
-
Combine the organic phases and wash successively with 50 mL of water, 40 mL of saturated aqueous NaHCO₃ solution, and again with 40 mL of water.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent using a rotary evaporator.
-
The crude product is obtained as an oily residue (Yield: 62.5 g).[3]
Nucleophilic Aromatic Substitution: Synthesis of 2,4-Dinitrophenol
Objective: To synthesize 2,4-dinitrophenol from 2,4-dinitrochlorobenzene via nucleophilic aromatic substitution.
Materials:
-
2,4-Dinitrochlorobenzene
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
Procedure:
-
In a round-bottom flask, dissolve a specific amount of 2,4-dinitrochlorobenzene in a suitable solvent.
-
Add a solution of sodium hydroxide.
-
Heat the reaction mixture to 100°C.
-
After the reaction is complete, cool the mixture and acidify with hydrochloric acid to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry to obtain 2,4-dinitrophenol.[7]
Oxidation of an Arylamine: Synthesis of p-Nitroaniline (multi-step)
Objective: To synthesize p-nitroaniline from acetanilide through nitration followed by hydrolysis.
Materials:
-
Acetanilide
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid
-
Fuming Nitric Acid
-
Ice
-
70% Sulfuric Acid
-
Sodium Hydroxide Solution
Procedure:
-
Nitration of Acetanilide:
-
In a boiling tube, dissolve 1.5 g of acetanilide in 1.5 mL of glacial acetic acid.
-
Add 3 mL of concentrated sulfuric acid and cool the mixture to 0-5°C in an ice/salt bath.
-
Slowly add 0.6 mL of fuming nitric acid, keeping the temperature below 20°C.
-
Allow the mixture to stand at room temperature for 20 minutes.
-
Pour the mixture onto ice and let it stand for 20 minutes.
-
Collect the yellow solid (p-nitroacetanilide) by filtration and wash with water.[5]
-
-
Hydrolysis of p-Nitroacetanilide:
-
In a round-bottom flask, add 0.7 g of p-nitroacetanilide to a solution of 4 mL of concentrated sulfuric acid and 3 mL of water.
-
Heat the mixture under reflux for 20 minutes.
-
Pour the hot mixture into 20 mL of cold water.
-
Make the solution alkaline with sodium hydroxide solution until a yellow precipitate of p-nitroaniline is obtained.
-
Cool the mixture in an ice bath, collect the solid by filtration, wash with water, and dry.[5]
-
Sandmeyer Reaction: Synthesis of m-Nitrotoluene
Objective: To synthesize m-nitrotoluene from m-nitro-p-toluidine.
Materials:
-
m-Nitro-p-toluidine (3-nitro-4-aminotoluene)
-
95% Ethyl Alcohol
-
Concentrated Sulfuric Acid
-
Sodium Nitrite (NaNO₂)
-
Benzene
-
Calcium Chloride
Procedure:
-
Diazotization:
-
In a 5-L flask, dissolve 170 g of m-nitro-p-toluidine in 500 g of 95% ethyl alcohol.
-
Add 250 g of concentrated sulfuric acid.
-
Cool the solution to 10°C in an ice bath.
-
Slowly add a solution of 85 g of sodium nitrite in the minimum amount of water, keeping the temperature below 10°C with stirring.[11]
-
-
Substitution:
-
Gently warm the mixture on a water bath under a reflux condenser until the evolution of gas ceases.
-
Distill off the alcohol and acetaldehyde.
-
Steam distill the residue.
-
Separate the oil from the distillate and extract the aqueous portion with benzene.
-
Combine the oil and the benzene extract, dry with calcium chloride, and distill to obtain m-nitrotoluene (Yield: 95-110 g, 62-72%).[11]
-
Palladium-Catalyzed Nitration of an Aryl Chloride
Objective: To synthesize a nitroaromatic compound from an aryl chloride using a palladium catalyst.
Materials:
-
Aryl Chloride
-
Sodium Nitrite (NaNO₂)
-
Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0))
-
Buchwald phosphine ligand (e.g., XPhos)
-
Cesium Carbonate (Cs₂CO₃)
-
tert-Butanol (t-BuOH)
Procedure:
-
In a reaction vessel, combine the aryl chloride, sodium nitrite, Pd₂(dba)₃, the phosphine ligand, and cesium carbonate.
-
Add tert-butanol as the solvent.
-
Heat the reaction mixture at 130°C for 24 hours.
-
After cooling, the reaction mixture is worked up to isolate the nitroaromatic product.[14][15]
Mechanistic Pathways and Logical Relationships
The following diagrams, generated using Graphviz (DOT language), illustrate the key mechanistic steps and logical workflows for the synthesis of substituted nitroaromatics.
Caption: Mechanism of Electrophilic Aromatic Substitution (Nitration).
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Caption: Stepwise Oxidation of an Arylamine to a Nitroaromatic.
Caption: Simplified Mechanism of the Sandmeyer Reaction for Nitration.
Caption: Catalytic Cycle for Palladium-Catalyzed Nitration of Aryl Halides.
References
- 1. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Chloroperoxidase-catalysed oxidation of 4-chloroaniline to 4-chloronitrosobenze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Making sure you're not a bot! [oc-praktikum.de]
- 4. quora.com [quora.com]
- 5. benchchem.com [benchchem.com]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 10. byjus.com [byjus.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Palladium-catalyzed chelation-assisted aromatic C-H nitration: regiospecific synthesis of nitroarenes free from the effect of the orientation rules. | Semantic Scholar [semanticscholar.org]
- 14. Pd-Catalyzed Conversion of Aryl Chlorides, Triflates, and Nonaflates to Nitroaromatics [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
Kinetic Analysis of Reactions Involving 1-(2-Bromoethoxy)-3-nitrobenzene: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the kinetic profile of a reaction is paramount for optimizing synthetic routes and developing robust processes. This guide provides a comparative kinetic analysis of reactions involving 1-(2-Bromoethoxy)-3-nitrobenzene, a substituted nitroaromatic compound. Due to the limited availability of direct experimental kinetic data for this specific molecule, this guide leverages established principles of nucleophilic aromatic substitution (SNAr) and presents analogous data from structurally similar compounds to provide a comprehensive comparison with potential alternatives.
Introduction to Reactivity
The primary reaction pathway for this compound with nucleophiles is nucleophilic aromatic substitution (SNAr). The rate of these reactions is profoundly influenced by the electronic effects of the substituents on the aromatic ring. The nitro group (-NO₂) is a strong electron-withdrawing group, which is crucial for activating the ring towards nucleophilic attack. However, its position relative to the leaving group (the bromoethoxy group) is a critical determinant of reactivity.
In this compound, the nitro group is in the meta position relative to the ether linkage. This positioning significantly deactivates the ring towards SNAr compared to its ortho and para isomers. In the meta position, the nitro group cannot stabilize the negatively charged Meisenheimer intermediate through resonance, relying only on a weaker inductive effect.[1] This results in a higher activation energy and a considerably slower reaction rate.
Comparative Kinetic Data
To contextualize the reactivity of this compound, the following table summarizes kinetic data for the SNAr reactions of various structurally related halonitrobenzenes with piperidine, a common nucleophile. This data illustrates the impact of the nitro group's position and the nature of the leaving group on the reaction rate.
| Substrate | Nucleophile | Solvent | Temperature (°C) | Rate Constant (k) [M⁻¹s⁻¹] | Relative Rate |
| This compound | Piperidine | Toluene | - | Data Not Available | - |
| 1-Chloro-2,4-dinitrobenzene | Piperidine | Ethanol | 25 | 4.5 x 10⁻³ | ~1 |
| 1-Chloro-4-nitrobenzene | Piperidine | Methanol | 50 | 7.4 x 10⁻⁵ | Slower |
| 1-Chloro-3-nitrobenzene | Piperidine | Methanol | 100 | Very Slow / No Reaction | Significantly Slower |
| 1-Fluoro-2,4-dinitrobenzene | Piperidine | Benzene | 25 | 3.9 x 10⁻¹ | Faster |
| 1-Bromo-2,4-dinitrobenzene | Piperidine | Methanol | 25 | 3.3 x 10⁻³ | ~0.73 |
Note: The data presented is compiled from various sources and is intended for comparative purposes. Reaction conditions can significantly influence rates.
The significantly lower reactivity of 1-chloro-3-nitrobenzene underscores the deactivating effect of the meta-nitro group. It is anticipated that this compound would exhibit similarly low reactivity in SNAr reactions.
Experimental Protocols
A generalized methodology for conducting kinetic studies of SNAr reactions is provided below. This protocol can be adapted for the investigation of this compound and its alternatives.
Objective: To determine the second-order rate constant for the reaction between a substituted nitrobenzene and a nucleophile.
Materials:
-
Substituted nitrobenzene (e.g., this compound)
-
Nucleophile (e.g., piperidine, sodium methoxide)
-
Anhydrous solvent (e.g., ethanol, methanol, toluene)
-
Quenching solution (e.g., dilute acid)
-
Internal standard (for chromatographic analysis)
-
Thermostatted reaction vessel
-
Analytical instrument (e.g., UV-Vis spectrophotometer, HPLC, GC)
Procedure:
-
Solution Preparation: Prepare stock solutions of the substituted nitrobenzene and the nucleophile in the chosen solvent to known concentrations.[1]
-
Reaction Initiation: Equilibrate the solutions to the desired reaction temperature in a thermostatted vessel. To initiate the reaction, mix the reactant solutions.[1] For kinetic analysis, it is common to use the nucleophile in pseudo-first-order excess.[1]
-
Monitoring Progress: The reaction's progress can be monitored by observing the formation of the product or the disappearance of a reactant.[1]
-
UV-Vis Spectroscopy: If the product has a distinct and strong absorbance at a wavelength where the reactants do not absorb, the increase in absorbance over time can be monitored.[2][3]
-
Chromatography (HPLC/GC): At regular intervals, withdraw aliquots of the reaction mixture and quench the reaction immediately by adding a suitable quenching solution. Analyze the quenched samples to determine the concentration of reactants and products.
-
-
Data Analysis:
-
For pseudo-first-order conditions, a plot of ln([Reactant]) versus time will yield a straight line with a slope of -k_obs.
-
The second-order rate constant (k₂) is then calculated by dividing the observed rate constant (k_obs) by the concentration of the nucleophile that was used in excess: k₂ = k_obs / [Nucleophile].[1]
-
The experiment should be repeated at various temperatures to determine the activation parameters (e.g., Arrhenius parameters).
-
Visualizations
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental logic in the kinetic study of SNAr reactions.
Conclusion
References
Benchmarking the efficiency of 1-(2-Bromoethoxy)-3-nitrobenzene against other bifunctional linkers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation, the choice of a bifunctional linker is a critical determinant of the success of complex biomolecular constructs such as antibody-drug conjugates (ADCs), PROTACs, and fluorescently labeled proteins. An ideal linker provides a stable covalent bridge between two molecules, often a biomolecule and a payload, under physiological conditions, while potentially allowing for controlled cleavage at the target site. This guide provides an objective comparison of the performance of 1-(2-Bromoethoxy)-3-nitrobenzene against other well-established bifunctional linkers, supported by available experimental data and detailed methodologies.
Introduction to this compound as a Bifunctional Linker
This compound is a heterobifunctional linker possessing two distinct reactive moieties. The bromoethoxy group serves as an alkylating agent, reactive towards nucleophilic amino acid residues on a protein, such as cysteine, histidine, or lysine. The nitrobenzene group, upon reduction to an aniline, provides a primary amine for subsequent conjugation to a second molecule, typically through amide bond formation. This two-step conjugation strategy offers a degree of control over the ligation process.
Performance Comparison of Bifunctional Linkers
The efficiency of a bifunctional linker is assessed based on several key parameters: conjugation efficiency (yield and reaction rate), stability of the resulting conjugate, and the specificity of the reaction. Here, we compare this compound with two widely used heterobifunctional linkers: Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) and N-Succinimidyl 3-(2-pyridyldithio)propionate (SPDP).
Data Presentation
| Feature | This compound | SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | SPDP (N-Succinimidyl 3-(2-pyridyldithio)propionate) |
| Reactive Group 1 | Bromoethoxy (alkylating agent) | N-hydroxysuccinimide (NHS) ester | N-hydroxysuccinimide (NHS) ester |
| Target for Group 1 | Nucleophilic residues (e.g., Cys, His, Lys) | Primary amines (e.g., Lys, N-terminus) | Primary amines (e.g., Lys, N-terminus) |
| Reactive Group 2 | Nitrobenzene (reducible to amine) | Maleimide | Pyridyldithiol |
| Target for Group 2 | Amine-reactive groups (post-reduction) | Thiols (e.g., Cys) | Thiols (e.g., Cys) |
| Resulting Linkage 1 | Thioether, Ether, or Amine | Amide | Amide |
| Resulting Linkage 2 | Amide (or other) | Thioether | Disulfide |
| Conjugation Efficiency | Moderate to High (estimated) | 5-30% (NHS ester); 20-60% (Maleimide)[1] | High for both reactions |
| Reaction Specificity | Moderate (reacts with several nucleophiles) | High (NHS for amines, Maleimide for thiols) | High (NHS for amines, Pyridyldithiol for thiols) |
| Bond Stability | Thioether bond is highly stable. | Thioether bond is generally stable but can undergo retro-Michael addition.[2] | Disulfide bond is cleavable by reducing agents (e.g., glutathione).[2] |
| Plasma Half-life of Linkage | High (Thioether is stable) | Generally high, but can be susceptible to thiol exchange.[2] | Lower, susceptible to thiol-disulfide exchange. |
| Cleavability | Non-cleavable | Non-cleavable | Cleavable |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of bifunctional linkers.
Protocol 1: Two-Step Conjugation of a Payload to a Protein using this compound
This protocol describes the conjugation of a payload containing an amine-reactive group to a protein with accessible nucleophilic residues.
Materials:
-
Protein solution (2-5 mg/mL in a suitable buffer, e.g., PBS, pH 7.5-8.5)
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Reducing agent (e.g., Sodium dithionite)
-
Amine-reactive payload (e.g., NHS ester of a fluorescent dye)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
Step 1: Alkylation of the Protein
-
Reagent Preparation: Immediately before use, dissolve this compound in DMF or DMSO to a concentration of 10 mg/mL.
-
Reaction Initiation: Add a 10- to 20-fold molar excess of the dissolved linker to the protein solution.
-
Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or for 12-24 hours at 4°C with gentle stirring.
-
Purification: Remove excess linker by size-exclusion chromatography or dialysis against a suitable buffer (e.g., PBS, pH 7.4).
Step 2: Reduction of the Nitro Group
-
Reduction Reaction: To the purified protein-linker conjugate, add a 10-fold molar excess of freshly prepared sodium dithionite solution.
-
Incubation: Incubate for 1 hour at room temperature.
-
Purification: Remove the reducing agent and byproducts by size-exclusion chromatography or dialysis.
Step 3: Conjugation of the Amine-Reactive Payload
-
Payload Preparation: Dissolve the amine-reactive payload in DMF or DMSO.
-
Reaction Initiation: Add a 5- to 10-fold molar excess of the dissolved payload to the reduced protein-linker conjugate.
-
Incubation: Incubate for 1-2 hours at room temperature.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Final Purification: Purify the final conjugate using size-exclusion chromatography.
Protocol 2: Conjugation using SMCC (Amine-to-Thiol)
This protocol describes the conjugation of a thiol-containing payload to a protein with accessible primary amines.
Materials:
-
Protein solution (2-5 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
SMCC
-
Anhydrous DMF or DMSO
-
Thiol-containing payload
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 100 mM cysteine)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
Step 1: Activation of the Protein with SMCC
-
Reagent Preparation: Immediately before use, dissolve SMCC in DMF or DMSO to a concentration of 10 mg/mL.
-
Reaction Initiation: Add a 10- to 20-fold molar excess of the dissolved SMCC to the protein solution.
-
Incubation: Incubate for 1-2 hours at room temperature.
-
Purification: Remove excess SMCC using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 6.5-7.5).
Step 2: Conjugation to the Thiol-Containing Payload
-
Reaction Initiation: Immediately add the thiol-containing payload to the maleimide-activated protein. A 1.1- to 5-fold molar excess of the payload over the protein is recommended.
-
Incubation: Incubate for 1-2 hours at room temperature or for 4 hours at 4°C.
-
Quenching: Quench any unreacted maleimide groups by adding a final concentration of 1 mM cysteine or β-mercaptoethanol and incubating for 15 minutes.
-
Final Purification: Purify the final conjugate using size-exclusion chromatography.
Mandatory Visualization
Caption: Experimental workflow for a two-step bioconjugation using this compound.
Caption: Simplified diagram of the PI3K/Akt signaling pathway.
Conclusion
This compound presents a viable, albeit less characterized, option for heterobifunctional crosslinking. Its primary advantage lies in the robust stability of the thioether bond formed through alkylation. However, the reactivity of the bromoethoxy group is not as specific as the maleimide group of SMCC, potentially leading to a more heterogeneous product. The necessity of a reduction step for the nitro group adds complexity to the conjugation protocol compared to the more direct two-step reactions of SMCC and SPDP.
The choice of linker ultimately depends on the specific requirements of the application. For applications demanding high stability and where non-specific conjugation can be tolerated or controlled, this compound may be a suitable choice. For applications requiring high specificity and well-defined conjugates, established linkers like SMCC and SPDP remain the industry standard. Further quantitative studies on the reaction kinetics and in vivo stability of this compound are warranted to fully elucidate its potential in the field of bioconjugation.
References
Characterizing the Ephemeral: A Comparative Guide to Analytical Techniques for Reaction Intermediates
For researchers, scientists, and drug development professionals, understanding the fleeting moments of a chemical reaction is paramount. The identification and characterization of reaction intermediates—transient molecular entities that exist between reactants and products—provide crucial insights into reaction mechanisms, paving the way for process optimization, impurity profiling, and the rational design of new synthetic routes. This guide offers an objective comparison of key analytical techniques used to study these ephemeral species, supported by experimental data and detailed protocols to aid in the selection of the most appropriate methods for your research.
The accurate analysis of reactive intermediates is fundamental to developing and controlling pharmaceutical syntheses, from early-stage discovery through to commercial manufacturing.[1] These transient species are often present in low concentrations and have short lifetimes, making their detection and characterization a significant analytical challenge.[2] This guide will delve into the principles, strengths, and limitations of several powerful analytical techniques, providing a framework for their effective application.
Comparative Overview of Analytical Techniques
The selection of an analytical technique for studying reaction intermediates is dictated by the specific characteristics of the reaction and the intermediate itself, including its concentration, lifetime, and the structural information required. The following tables provide a summary of quantitative data for commonly employed spectroscopic and spectrometric methods.
Table 1: Performance Comparison of Spectroscopic and Spectrometric Techniques for the Analysis of Reaction Intermediates
| Technique | Typical Sensitivity | Typical Time Resolution | Key Advantages | Key Limitations |
| NMR Spectroscopy | 100 μM - 10 mM[3] | Seconds to minutes | Provides detailed structural information; non-destructive.[4] | Relatively low sensitivity.[4][5] |
| Mass Spectrometry (MS) | Attomole (amol) to femtomole (fmol)[6][7] | Milliseconds to seconds | High sensitivity and selectivity; provides molecular weight information.[8][9] | Provides limited direct structural information; ionization can be challenging for some intermediates.[10] |
| FTIR Spectroscopy | Millimolar (mM) | Microseconds (μs) to milliseconds (ms)[2][10] | Provides information on functional groups; suitable for in-situ monitoring.[11] | Lower sensitivity for some species; complex spectra can be difficult to interpret. |
| UV-Vis Spectroscopy | Nanomolar (nM) to micromolar (μM)[5] | Nanoseconds (ns) to milliseconds (ms) | Simple and cost-effective; good for kinetic studies of chromophoric species. | Limited structural information; only applicable to molecules with a chromophore. |
| Fluorescence Spectroscopy | Picomolar (pM) to nanomolar (nM)[12] | Nanoseconds (ns) | Extremely sensitive (up to 1000x more than UV-Vis); highly specific.[13][14] | Only applicable to fluorescent molecules or those that can be fluorescently tagged. |
In-Depth Look at Key Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of reaction intermediates. In-situ or online NMR monitoring allows for the direct observation of species in the reaction mixture over time, providing kinetic and mechanistic data.
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with soft ionization techniques like Electrospray Ionization (ESI), is exceptionally sensitive for detecting charged or chargeable intermediates. It provides precise molecular weight information and can be used to deduce elemental composition.
Fourier-Transform Infrared (FTIR) Spectroscopy
In-situ FTIR spectroscopy is invaluable for monitoring changes in functional groups during a reaction. This technique can track the disappearance of reactants, the appearance and disappearance of intermediates, and the formation of products in real-time.
Experimental Protocols
Precise and reproducible experimental methodologies are critical for the successful characterization of reaction intermediates. Below are detailed protocols for two widely used techniques.
Protocol 1: In-situ NMR Monitoring of a Reaction
Objective: To monitor the progress of a chemical reaction and identify any observable intermediates by acquiring NMR spectra at regular intervals.
Methodology:
-
Sample Preparation:
-
Dissolve the starting materials in a deuterated solvent that is compatible with the reaction conditions to a final concentration typically in the mM range.
-
Prepare a separate NMR tube with a known concentration of an internal standard for quantification.
-
-
Instrumentation Setup:
-
Use an NMR spectrometer equipped with a variable temperature unit and, if available, a flow-NMR probe for continuous monitoring.
-
Ensure the spectrometer is properly tuned and shimmed for the solvent and probe being used.
-
-
Data Acquisition:
-
Acquire an initial ¹H NMR spectrum of the starting materials before initiating the reaction.
-
Initiate the reaction within the NMR tube or in a reaction vessel connected to a flow-NMR system. This can be done by adding a reagent, changing the temperature, or photo-irradiation.
-
Set up an automated acquisition loop to collect spectra at regular time intervals. The time interval should be chosen based on the expected reaction rate.
-
Continue acquisition until the reaction has reached completion, as indicated by the disappearance of starting material signals and the stabilization of product signals.
-
-
Data Analysis:
-
Process the collected spectra (Fourier transformation, phase correction, and baseline correction).
-
Integrate the signals corresponding to the starting materials, products, and any new signals that appear and disappear during the reaction (potential intermediates).
-
Plot the concentration of each species as a function of time to obtain kinetic profiles.
-
Analyze the chemical shifts, coupling constants, and 2D NMR data (if acquired) of the transient signals to elucidate the structure of the intermediates.
-
Protocol 2: Electrospray Ionization Mass Spectrometry (ESI-MS) Analysis of Reaction Intermediates
Objective: To detect and characterize charged or chargeable reaction intermediates from a reaction mixture.
Methodology:
-
Sample Preparation:
-
Prepare the reaction mixture at a concentration suitable for ESI-MS analysis, typically in the low μM to mM range.
-
The reaction solvent should be compatible with ESI-MS (e.g., methanol, acetonitrile, water). If the reaction solvent is not suitable, dilute an aliquot of the reaction mixture into a compatible solvent immediately before analysis.
-
-
Instrumentation Setup:
-
Use an ESI-MS instrument, which can be a standalone system or coupled to a liquid chromatograph (LC-MS). For direct infusion, a syringe pump is required.
-
Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) for the analyte and solvent system. This may require tuning with a stable analogue of the expected intermediate or the final product.
-
-
Data Acquisition:
-
Introduce the sample into the ESI source via direct infusion using a syringe pump at a constant flow rate (e.g., 5-20 µL/min).
-
Acquire mass spectra over a relevant m/z range.
-
If the reaction is slow enough, spectra can be acquired at different time points by taking aliquots from the reaction vessel. For faster reactions, online monitoring setups where the reaction mixture is continuously flowed into the mass spectrometer can be employed.
-
-
Data Analysis:
-
Analyze the mass spectra for ions corresponding to the expected intermediates.
-
Utilize high-resolution mass spectrometry to determine the accurate mass and infer the elemental composition of the detected ions.
-
Perform tandem mass spectrometry (MS/MS) on the ions of interest to obtain fragmentation patterns, which can provide structural information.
-
For online monitoring, plot the ion intensity of the intermediate as a function of time to obtain kinetic information.
-
Visualizing Reaction Workflows and Pathways
Diagrams are essential for visualizing the logical flow of experiments and the complex relationships in chemical pathways. The following diagrams were generated using the Graphviz DOT language.
Caption: General workflow for the characterization of reaction intermediates.
Caption: A simplified reaction pathway illustrating the formation of an intermediate.
References
- 1. secjhuapl.edu [secjhuapl.edu]
- 2. researchgate.net [researchgate.net]
- 3. Sensitivity Enhancement in Solution NMR: Emerging Ideas and New Frontiers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - NMR reaction monitoring in flow synthesis [beilstein-journals.org]
- 5. Why does NMR have an inherently low sensitivity? — Nanalysis [nanalysis.com]
- 6. Attomole-sensitivity electrospray source for large-molecule mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholars.northwestern.edu [scholars.northwestern.edu]
- 8. Towards Higher Sensitivity of Mass Spectrometry: A Perspective From the Mass Analyzers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Towards Higher Sensitivity of Mass Spectrometry: A Perspective From the Mass Analyzers [frontiersin.org]
- 10. Frontiers | Time-resolved in situ vibrational spectroscopy for electrocatalysis: challenge and opportunity [frontiersin.org]
- 11. In situ Fourier transform infrared spectroscopy as an efficient tool for determination of reaction kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. biocompare.com [biocompare.com]
- 14. Why fluorescence spectrophotometry offers lower detection limits than UV-Vis spectrophotometry [lambda-at.com]
Safety Operating Guide
Proper Disposal Procedures for 1-(2-Bromoethoxy)-3-nitrobenzene: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This guide provides detailed, procedural information for the proper disposal of 1-(2-Bromoethoxy)-3-nitrobenzene, a halogenated nitroaromatic compound. Adherence to these protocols is essential to mitigate risks associated with its handling.
Immediate Safety and Hazard Information
This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin and eye irritation, and may lead to respiratory irritation. Before handling, it is crucial to consult the Safety Data Sheet (SDS) and be equipped with the appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE) and Hazard Summary
| Equipment/Hazard | Specification/Information | Source(s) |
| Eye Protection | Chemical safety goggles or face shield. | [1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | [1] |
| Skin and Body | Laboratory coat. | [1] |
| Respiratory | Use in a well-ventilated area or fume hood. A respirator may be necessary for large quantities or spills. | [2] |
| Primary Hazards | Harmful if swallowed, skin irritant, serious eye irritant, may cause respiratory irritation. | [1] |
| Disposal Method | Incineration by a licensed professional waste disposal service. | [1] |
Standard Operating Procedure for Disposal
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. Laboratory personnel should not attempt to dispose of this chemical through conventional means such as drain or trash disposal.
Waste Collection and Storage:
-
Segregation : this compound is a halogenated organic compound. It must be collected in a designated waste container separate from non-halogenated organic waste, aqueous waste, and solid waste.[3]
-
Container : Use a clearly labeled, sealed, and chemically compatible container for "Halogenated Organic Waste."[2] The container should be in good condition with a secure, tight-fitting lid.
-
Labeling : The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound." All constituents of the waste mixture and their approximate concentrations should be listed.
-
Storage : Store the waste container in a designated and properly ventilated satellite accumulation area, within secondary containment to prevent spills.[3] Do not fill the container beyond 90% capacity to allow for vapor expansion.[2]
-
Pickup : Once the container is full, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
Spill Cleanup Procedure:
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
-
Evacuate and Ventilate : Evacuate all non-essential personnel from the immediate area and ensure adequate ventilation, preferably within a chemical fume hood.[2]
-
Personal Protective Equipment (PPE) : Before addressing the spill, don the appropriate PPE as detailed in the table above.
-
Containment : For liquid spills, contain the material using an inert absorbent such as vermiculite, sand, or commercial spill pillows.[2] For solid spills, carefully sweep the material to avoid generating dust.
-
Collection : Carefully scoop the absorbed material or solid into a designated "Halogenated Organic Waste" container.
-
Decontamination : Clean the spill area with a suitable solvent (such as acetone or ethanol), followed by soap and water. The cleaning materials should also be disposed of as hazardous waste.
-
Reporting : Report the spill to your laboratory supervisor and EHS department in accordance with your institution's policies.
Decontamination of Empty Containers:
Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated.
-
Initial Rinse : Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).
-
Rinsate Collection : The rinsate from these initial washes must be collected and disposed of as "Halogenated Organic Waste."
-
Final Cleaning : After the initial solvent rinse, the container can be washed with soap and water.
-
Disposal : Once decontaminated, the container can typically be disposed of through normal laboratory glass or plastic recycling streams, after defacing the original label.
Experimental Protocols for Chemical Degradation (for Advanced Users)
Disclaimer: The following protocols are for the chemical degradation of small quantities of this compound to potentially less hazardous intermediates before final collection as waste. These procedures should only be performed by trained personnel in a properly functioning chemical fume hood with appropriate PPE and a thorough understanding of the reaction chemistry.
Protocol 1: Reductive Degradation of the Nitro Group
This procedure reduces the nitro group to a less toxic amine group using activated iron powder.
Materials:
-
This compound
-
Iron powder (fine mesh)
-
Ammonium chloride or dilute hydrochloric acid
-
Ethanol
-
Water
-
Stir plate and stir bar
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve the this compound waste in a 4:1 mixture of ethanol and water.
-
Add an excess of iron powder (approximately 10 molar equivalents) and a catalytic amount of ammonium chloride or dilute hydrochloric acid.
-
With vigorous stirring, heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Filter the reaction mixture to remove the iron salts.
-
The resulting solution containing the amine product should be collected as "Halogenated Organic Waste" for final disposal by incineration.
Protocol 2: Nucleophilic Substitution of the Bromo Group
This procedure replaces the bromine atom with a hydroxyl group via a nucleophilic substitution reaction.
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Stir plate and stir bar
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
Prepare a solution of sodium or potassium hydroxide in a 1:1 mixture of ethanol and water.
-
In a round-bottom flask, dissolve the this compound waste in the same ethanol/water solvent.
-
Add the hydroxide solution to the flask and heat the mixture to reflux with stirring for several hours.[4]
-
Monitor the reaction by TLC to confirm the disappearance of the starting material.
-
After cooling, the resulting solution containing the alcohol product and residual nitroaromatic should be neutralized to a pH between 6 and 8 and then collected as "Halogenated Organic Waste."
Visualization of Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for 1-(2-Bromoethoxy)-3-nitrobenzene
This document provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 1-(2-Bromoethoxy)-3-nitrobenzene (CAS No. 13831-59-9). Adherence to these guidelines is essential for ensuring laboratory safety and minimizing risk.
Chemical Hazards and Signal Word: Danger
This substance is classified as harmful if swallowed, causes skin irritation, can lead to serious eye irritation, and may cause respiratory irritation.[1][2]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure. The following table summarizes the recommended equipment for various laboratory scenarios.
| Scenario | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Laboratory Use | Chemical safety goggles (conforming to EN 166) or safety glasses with side-shields.[1][2] | Chemically resistant protective gloves (e.g., nitrile, neoprene). Inspect gloves before use.[1][3] | Laboratory coat.[4] Wear appropriate protective clothing to prevent skin exposure.[1] | Not required under normal conditions with adequate ventilation (e.g., in a fume hood).[1] |
| Large Scale Operations or Weighing | Chemical safety goggles and a face shield. | Chemically resistant protective gloves. | Impervious clothing or chemical-resistant suit.[2] | A NIOSH/MSHA or European Standard EN 136 approved respirator is recommended if ventilation is inadequate or exposure limits may be exceeded.[1][3] |
| Spill or Emergency Response | Chemical safety goggles and a face shield. | Heavy-duty, chemically resistant gloves. | Chemical-resistant suit or coveralls.[5] | A full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges, or a self-contained breathing apparatus (SCBA) for major spills.[1][2] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for safety and experimental integrity.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.[1] Keep the container tightly closed and store at room temperature.[1][2][4]
-
Labeling: Ensure the container is clearly labeled with the chemical name and associated hazards.
Handling and Experimental Use
-
Engineering Controls: All work should be conducted in a certified chemical fume hood to ensure adequate ventilation.[2] An eyewash station and safety shower must be readily accessible.[1]
-
Hygiene Practices: Avoid contact with skin and eyes.[2] Do not breathe dust, fumes, or vapors.[1] Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in the laboratory.[1]
-
Weighing: If handling the solid form, conduct weighing within a ventilated enclosure to prevent dust generation.
Spill Response
-
Immediate Actions: In case of a spill, evacuate the immediate area.[3]
-
Containment: For small spills, use an inert absorbent material like sand or vermiculite to contain the substance.[6]
-
Cleanup: Wearing appropriate PPE, carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[2][6]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.[6]
-
Reporting: Report all spills to the laboratory supervisor and the Environmental Health and Safety (EHS) department.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[1] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water while removing all contaminated clothing. Seek medical attention.[1] |
| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1][3] |
Disposal Plan
Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect all waste containing this chemical, including contaminated consumables (e.g., gloves, absorbent materials), in a clearly labeled, sealed, and compatible hazardous waste container. The container should be marked as "Halogenated Organic Waste."[6]
-
Segregation: Do not mix this waste with other waste streams unless compatibility is confirmed.[6]
-
Professional Disposal: All waste must be disposed of through a licensed professional waste disposal service.[3] The recommended method for final disposal is incineration.[6]
-
Regulatory Compliance: Ensure that all disposal activities adhere to local, state, and federal regulations.
Visual Workflow and Decision-Making Diagrams
The following diagrams illustrate the standard operating procedure for handling this chemical and the decision-making process in the event of an accidental spill.
Caption: Standard Operating Procedure for Handling this compound.
Caption: Decision Tree for Spill Response.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
